Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Executive Summary Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its primary application lie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors—a class of therapeutics designed to modulate triglyceride synthesis for the treatment of metabolic disorders such as obesity and type II diabetes. This whitepaper provides an in-depth analysis of the molecule's exact mass and molecular weight, alongside a field-proven, self-validating protocol for its structural functionalization.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In pharmaceutical development, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical analytical requirement.
The molecular weight (196.20 g/mol ) is an abundance-weighted average used for macroscopic stoichiometric calculations (e.g., weighing out reagents for scale-up). Conversely, the exact mass (196.0848 Da) is derived strictly from the most abundant isotopes (
12
C,
1
H,
14
N,
16
O). This value is the cornerstone of High-Resolution Mass Spectrometry (HRMS) validation. When monitoring the synthesis or purity of this intermediate, researchers rely on the exact mass to identify the
[M+H]+
pseudomolecular ion at m/z 197.0921, ensuring the absence of isobaric impurities that could derail downstream cross-coupling reactions.
Quantitative Analytical Comparison
To facilitate analytical tracking during the critical chlorination step, the quantitative data for the starting material and its immediate synthetic product are summarized below:
The ultimate utility of this pyrazine carboxylate lies in its ability to act as a rigid scaffold for [1]. DGAT1 catalyzes the final, committed reaction in the glycerol phosphate pathway, joining diacylglycerol with a fatty acyl CoA to form triglycerides [2]. By converting the C6-hydroxyl group of the pyrazine into a reactive chloride, medicinal chemists can perform advanced cross-coupling and amidation reactions to assemble the final Active Pharmaceutical Ingredient (API), which selectively blocks this metabolic pathway.
Synthetic workflow from pyrazine intermediate to DGAT1 inhibitor and metabolic blockade.
The following methodology details the conversion of the 6-hydroxy pyrazine to the highly reactive 6-chloro intermediate, a foundational step in DGAT1 inhibitor synthesis. This protocol is designed with strict causality and an integrated self-validating system to ensure absolute trustworthiness and reproducibility.
Step-by-Step Methodology
Step 1: Reagent Charging
Suspend Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (1.0 eq) in Phosphorus Oxychloride (POCl
3
, 10.0 eq) under a nitrogen atmosphere.
Causality: POCl
3
serves a dual purpose as both the chlorinating reagent and the reaction solvent. A 10-fold molar excess ensures pseudo-first-order kinetics and maintains a low-viscosity medium for optimal heat transfer, preventing localized hot spots.
Step 2: Thermal Activation
Heat the suspension to 90°C and maintain for exactly 1 hour.
Causality: The hydroxyl group on the electron-deficient pyrazine ring is tautomeric with its pyrazinone form. Thermal activation at 90°C is required to force the formation of the reactive Vilsmeier-type intermediate. Limiting the reaction to 1 hour prevents the unwanted thermal cleavage of the ethyl ester side chain.
Step 3: Self-Validating LC-HRMS Checkpoint
Before proceeding to the quench, withdraw a 10 µL aliquot, dilute in 1 mL of cold acetonitrile, and analyze via LC-HRMS.
Trustworthiness & Validation: The reaction is only deemed complete when the starting material peak at m/z 197.0921 is entirely replaced by a new isotopic cluster at m/z 215.0582 and 217.0552 (in a 3:1 ratio). This real-time mass shift (+17.9661 Da net change) provides a binary, self-validating confirmation of success, ensuring downstream coupling reactions are not compromised by unreacted starting material.
Step 4: Controlled Quenching
Cool the mixture to ambient temperature, then cautiously add it dropwise to vigorously stirred ice water, maintaining the internal temperature strictly between 17°C and 20°C.
Causality: Unreacted POCl
3
hydrolyzes violently upon contact with water, generating highly exothermic HCl and H
3
PO
4
. Maintaining the quench temperature strictly below 20°C is non-negotiable; elevated temperatures will trigger the acid-catalyzed hydrolysis of the newly formed 6-chloro pyrazine back to the 6-hydroxy starting material.
Step 5: Phase Separation & Extraction
Extract the aqueous mixture five times with Dichloromethane (DCM). Wash the combined organic layers with saturated brine, dry over MgSO
4
, and evaporate to yield the product.
Causality: DCM is selected for its high density and excellent solvation properties for halogenated heterocycles. Multiple extractions (5x) are mandatory because the highly acidic aqueous phase (pH < 1) partially protonates the pyrazine nitrogens, artificially increasing the aqueous solubility of the product. The final brine wash disrupts the hydration shell, forcing the organic product entirely into the DCM layer.
References
Title: EP 2234978 B1 - Carbamoyl Compounds as DGAT1 Inhibitors
Source: European Patent Office / Google Patents
URL
Title: Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Exploratory
Decoding the Pyrazine-Carboxamide Core: In Vitro Mechanism of Action and Assay Methodologies for DGAT1 Inhibitors
Executive Summary In the landscape of metabolic drug discovery, precision at the molecular level dictates clinical efficacy. As a Senior Application Scientist, it is critical to clarify a fundamental distinction regardin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of metabolic drug discovery, precision at the molecular level dictates clinical efficacy. As a Senior Application Scientist, it is critical to clarify a fundamental distinction regarding ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-49-1) : this molecule is rarely deployed as a standalone biological agent. Rather, it is a highly specialized, functionally rich pharmacophore precursor (often designated as Intermediate 1-5 in pharmaceutical synthesis)[1]. It serves as the structural foundation for synthesizing potent, selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) , such as the clinical candidate AZD7687[2].
This technical guide dissects the in vitro mechanism of action of the pyrazine-carboxamide derivatives generated from this core, detailing the causality behind their target engagement and providing field-proven, self-validating experimental protocols for their evaluation.
Chemical Foundation: The Pyrazine-Carboxamide Pharmacophore
The selection of the 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements within the DGAT1 active site[2].
The Pyrazine Nitrogens: Both nitrogen atoms in the pyrazine ring are essential for DGAT1 inhibition, acting as critical hydrogen-bond acceptors within the enzyme's binding pocket. Substituting the pyrazine with a pyridine ring drastically reduces target affinity[2].
Steric Complementarity: The 3,5-dimethyl groups provide optimal steric bulk, locking the molecule into a bioactive conformation that prevents off-target binding to related acyltransferases like ACAT1[2].
Functionalization Sites: During synthesis, the 6-hydroxy group is converted to a chloride to facilitate cross-coupling (e.g., Suzuki coupling) with hydrophobic moieties (such as a phenylcyclohexylacetic acid tail)[1][2]. Simultaneously, the ethyl carboxylate is converted into a primary carboxamide, a functional group strictly required to anchor the inhibitor in the catalytic domain[1].
Mechanism of Action: DGAT1 Inhibition in the Kennedy Pathway
In vitro, the functionalized pyrazine-carboxamide derivatives target the terminal step of the Kennedy pathway. DGAT1 is an integral membrane protein residing in the endoplasmic reticulum (ER) that catalyzes the esterification of 1,2-diacylglycerol (DAG) with a fatty acyl-CoA (e.g., oleoyl-CoA) to form triacylglycerol (TAG) and free Coenzyme A (CoASH)[1][3].
The pyrazine-carboxamide inhibitors act as highly selective, competitive inhibitors at the DGAT1 active site[2]. By occupying the binding pocket, they physically block the entry of the acyl-CoA substrate, halting the esterification process. Crucially, these compounds exhibit extreme selectivity for DGAT1 over DGAT2—an enzyme that catalyzes the exact same biochemical reaction but shares no sequence homology with DGAT1[3][4].
DGAT1 Kennedy pathway and site of pyrazine-carboxamide inhibition.
In Vitro Experimental Protocols: Self-Validating Systems
To accurately measure the in vitro efficacy of these pyrazine derivatives, assays must account for the highly hydrophobic nature of both the enzyme and its substrates.
Microsomal Preparation (The Enzyme Source)
Causality: DGAT1 is a multi-pass transmembrane protein. Attempting to purify it to homogeneity strips away its native lipid bilayer, destroying its catalytic conformation. Therefore, using microsomal fractions ensures the enzyme remains in a native-like ER membrane environment, preserving true Michaelis-Menten kinetics[5][6].
Step 1: Infect Sf9 insect cells with recombinant baculovirus containing the human DGAT1 coding sequence[6].
Step 2: Harvest cells after 64 hours using nitrogen decompression to lyse cells without heat damage[6].
Step 3: Perform differential centrifugation. Discard the 8,000 × g pellet (nuclei/mitochondria) and collect the 100,000 × g pellet (microsomal fraction)[6]. Resuspend in 50 mM HEPES (pH 7.5)[6].
High-Throughput CPM Fluorescent Assay
Causality: Traditional radiometric assays (using
14
C-oleoyl-CoA) require labor-intensive lipid extraction and TLC separation, severely limiting throughput[4][7]. The CPM (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) assay is a self-validating, continuous fluorogenic system. It leverages the stoichiometric release of CoASH during TAG synthesis. CPM reacts specifically with the free sulfhydryl (-SH) group of CoASH to form a highly fluorescent thioether, allowing direct quantification of enzyme velocity[6].
Step 1: Prepare a 384-well assay plate. Add 0.25 μg of hDGAT1 microsomal protein per well[6].
Step 2: Add the pyrazine-carboxamide inhibitor (serially diluted in DMSO, final DMSO concentration 10%)[6].
Step 3: Initiate the reaction by adding substrates: 312.5 μM oleoyl-CoA and 625 μM 1,2-dioleoyl-sn-glycerol (DOG)[6]. Critical Note: 1% Triton X-100 must be included to solubilize the highly lipophilic DOG and increase the assay window[6].
Step 4: Incubate at room temperature (22°C) for exactly 30 minutes[6].
Step 5: Quench the reaction with 0.1% SDS, followed by the addition of CPM dye[6].
Self-Validation: Run a parallel standard curve using known concentrations of free CoASH to ensure the fluorescence readout falls within the linear dynamic range[6].
High-throughput CPM fluorescent assay workflow for in vitro DGAT1 screening.
Cellular TAG Synthesis Assay (Orthogonal Validation)
Causality: While cell-free assays prove direct target engagement, cellular assays are required to validate that the pyrazine-carboxamide compounds can penetrate the cell membrane and operate in a complex physiological environment[5].
Step 1: Culture HuTu 80 cells or 3T3-L1 adipocytes in 96-well plates[2][3].
Step 2: Incubate cells with the inhibitor and
14
C-glycerol (or
14
C-oleic acid) for 5 hours[5].
Step 3: Extract lipids using a hexane/diethyl ether/acetic acid (80:20:1) solvent system and separate via Thin Layer Chromatography (TLC)[4].
Step 4: Expose TLC plates to a phosphor imager to quantify the reduction in newly synthesized
14
C-TAG[4].
Quantitative Data Presentation
The optimization of the ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate core into a final clinical-grade carboxamide yields profound shifts in in vitro metrics. The table below summarizes the typical pharmacological profile of an optimized pyrazine-carboxamide DGAT1 inhibitor (e.g., AZD7687) compared to baseline requirements.
A Preliminary Toxicological and Safety Assessment of Ethyl 6-Hydroxy-3,5-Dimethylpyrazine-2-Carboxylate: A Technical Guide
Abstract This technical guide provides a comprehensive preliminary toxicological and safety assessment for the novel compound, ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. In the absence of direct experimental dat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive preliminary toxicological and safety assessment for the novel compound, ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. In the absence of direct experimental data for this specific molecule, this document employs a robust, evidence-based approach grounded in the toxicological profiles of structurally related pyrazine derivatives. We synthesize data from existing Safety Data Sheets (SDS), peer-reviewed literature, and established regulatory guidelines to build a predictive toxicological profile. This guide is designed for researchers, scientists, and drug development professionals, offering a tiered strategy for empirical testing, from in silico and in vitro assays to initial in vivo studies. Our objective is to provide a foundational safety framework, enabling informed decision-making in the handling, research, and development of this compound, while adhering to the highest standards of scientific integrity and laboratory safety.
Introduction and Compound Overview
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a substituted pyrazine derivative. The pyrazine ring is a core motif in numerous biologically active compounds, as well as in a vast array of flavor and fragrance ingredients.[1][2] Pyrazine derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Many are formed naturally during the heating of food and are considered safe for consumption at low levels.[1][5]
Given the novelty of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a formal toxicological evaluation is not yet available in public databases. Therefore, the primary directive of this guide is to establish a preliminary safety and toxicity profile by leveraging data from structurally analogous compounds. This proactive assessment is crucial for ensuring personnel safety, guiding experimental design, and fulfilling regulatory due diligence in the early stages of research and development. Our analysis will be grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), providing a framework for understanding potential hazards.[6][7]
Inferred Toxicological Profile from Structural Analogs
The toxicological properties of a novel compound can often be inferred from well-characterized structural analogs. This read-across approach is a cornerstone of modern toxicology and regulatory assessment. We have compiled and analyzed safety data for several commercially available, structurally related pyrazine derivatives to construct a predictive hazard profile for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Comparative Hazard Classification (GHS)
The GHS provides a standardized framework for communicating chemical hazards.[8][9] Analysis of SDS for related pyrazine compounds reveals a consistent pattern of acute oral toxicity, along with skin and eye irritation.
Causality and Insight: The recurring classification of "Acute Toxicity, Oral (Category 4)" across these analogs strongly suggests that our target compound, ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, should be handled as harmful if swallowed. The presence of alkyl and ethyl groups on the pyrazine ring appears to be a key determinant of this toxicological endpoint. Skin and eye irritation are also common hazards associated with this chemical class, likely due to the nature of the heterocyclic aromatic structure and its potential to interact with biological membranes and proteins.
Acute Toxicity Data (LD50)
The median lethal dose (LD50) is a quantitative measure of acute toxicity. The available oral LD50 data for rats further substantiates the GHS Category 4 classification.
Interpretation: The LD50 values consistently fall within the 300-2000 mg/kg range, which corresponds to GHS Category 4 for acute oral toxicity. This consistency across different isomers and closely related structures provides a high degree of confidence in predicting a similar toxicological profile for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Metabolism of Pyrazine Derivatives
Understanding the metabolic fate of a compound is critical to assessing its toxicity. Studies on alkyl-substituted pyrazines in rats indicate that metabolism primarily occurs via oxidation of the alkyl side chains to form corresponding carboxylic acids. These metabolites are then excreted in the urine, sometimes as glycine conjugates.[16] The pyrazine ring itself appears to be metabolically stable and is not typically cleaved in mammals.[5] Methoxy-substituted pyrazines can undergo O-demethylation.[16] For ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, it is plausible that the ethyl and methyl groups could be oxidized, and the ester moiety could be hydrolyzed.
Proposed Strategy for Preliminary Toxicological Assessment
To move beyond inference and establish empirical data for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a tiered testing strategy is recommended. This approach prioritizes in vitro methods to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, Refinement), before proceeding to focused in vivo studies if necessary.
Tier 1: In Silico and In Vitro Assessment
3.1.1. In Silico Toxicity Prediction (QSAR)
Before undertaking laboratory experiments, computational (in silico) methods should be employed. Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure to predict toxicological endpoints.[17][18][19] Numerous free and commercial software tools are available for this purpose.[20][21][22][23]
Objective: To predict a range of toxicities including acute toxicity (LD50), mutagenicity, carcinogenicity, and organ-specific toxicities.
Methodology: The chemical structure of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (in SMILES or other compatible format) is input into a QSAR modeling platform. The software compares the input structure to databases of compounds with known toxicological data and predicts the likelihood of various adverse effects.
Significance: This provides a rapid, cost-effective initial screen to identify potential areas of concern that can be prioritized for subsequent in vitro testing.
3.1.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and is a fundamental first step in toxicological screening.[10][24]
Principle: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][25] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts or HepG2 human liver cells) in a 96-well plate and incubate to allow for cell attachment.
Compound Exposure: Treat the cells with a range of concentrations of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate for a defined period (e.g., 24 or 48 hours). Include appropriate vehicle and positive controls.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a plate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
3.1.3. In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[11][15][26]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[26] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[27]
Protocol:
Strain Preparation: Prepare overnight cultures of the required Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after metabolism.[15]
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
3.1.4. In Vitro Genotoxicity: Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).[12][13][28][29][30]
Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Protocol:
Cell Culture: Treat a suitable mammalian cell line (e.g., TK6 or CHO cells) with the test compound at several concentrations, with and without metabolic activation (S9).
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
Scoring: Using a microscope, score the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
Analysis: Statistically analyze the data for a significant, dose-dependent increase in micronucleus frequency.
Caption: Tier 1 workflow for preliminary toxicological assessment.
Tier 2: Acute In Vivo Toxicity Assessment
If the results from Tier 1 warrant further investigation, or if required for regulatory purposes, a limited in vivo study can be performed. The Up-and-Down Procedure is a modern method that significantly reduces the number of animals required compared to traditional LD50 tests.[31][32][33]
Principle: This method involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential process allows for an accurate estimation of the LD50 with a minimal number of animals.
Protocol Summary:
Animal Selection: Use a single sex of a standard rodent species (typically female rats).
Dose Selection: Start with a dose estimated to be near the LD50, often informed by in vitro or in silico data. A default dose progression factor of 3.2 is typically used.
Administration: Administer the compound orally via gavage.
Observation: Observe the animal for signs of toxicity and mortality, with close observation for the first 24-48 hours and then daily for a total of 14 days.
Sequential Dosing: Based on the outcome (survival or death), adjust the dose for the next animal. The test continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
Analysis: Use the sequence of outcomes to calculate the LD50 and its confidence interval using maximum likelihood methods.
Caption: Workflow for OECD 425 Acute Oral Toxicity Up-and-Down Procedure.
Draft Preliminary Safety Data Sheet (SDS)
NOTE: This is a preliminary, predictive SDS based on data from structural analogs. It should be updated as empirical data becomes available.
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
SECTION 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.
SECTION 6: Accidental Release Measures
Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.
SECTION 8: Exposure Controls/Personal Protection
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a fume hood.
Personal Protective Equipment:
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
Skin Protection: Handle with gloves.
Body Protection: Complete suit protecting against chemicals.
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
SECTION 9: Physical and Chemical Properties
Appearance: Data not available.
Odor: Data not available.
Solubility: Data not available.
Melting/Freezing Point: Data not available.
Boiling Point: Data not available.
SECTION 10: Stability and Reactivity
Reactivity: No data available.
Chemical Stability: Stable under recommended storage conditions.
Skin Corrosion/Irritation: Predicted to cause skin irritation.
Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.
Germ Cell Mutagenicity: No data available. Recommend in vitro testing.
Carcinogenicity: No data available.
SECTION 12: Ecological Information
Toxicity: No data available.
Persistence and Degradability: No data available.
SECTION 13: Disposal Considerations
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company.
SECTION 14: Transport Information
DOT (US): Not regulated.
IATA: Not regulated.
SECTION 15: Regulatory Information
This product is for research and development use only and is not subject to TSCA regulations at this time.
SECTION 16: Other Information
Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.
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Discovery and Analytical Validation of Natural Ethyl 6-Hydroxy-3,5-Dimethylpyrazine-2-Carboxylate
Executive Summary Pyrazines are a diverse class of heterocyclic aromatic compounds ubiquitous in nature, frequently functioning as microbial defense molecules, plant semiochemicals, and critical flavor constituents[1]. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazines are a diverse class of heterocyclic aromatic compounds ubiquitous in nature, frequently functioning as microbial defense molecules, plant semiochemicals, and critical flavor constituents[1]. While simple alkylpyrazines are well-documented, highly functionalized derivatives like ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-49-1)[2] are traditionally known as synthetic intermediates. Most notably, this compound is a crucial building block in the synthesis of Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are therapeutically targeted for type II diabetes and obesity[3].
Identifying natural, biological sources of this specific pyrazine ester offers immense value for sustainable biocatalysis and novel drug discovery. This whitepaper provides a comprehensive, field-proven analytical guide for drug development professionals and metabolomics researchers to extract, identify, and validate this target compound from natural matrices (e.g., microbial fermentation broths or botanical extracts).
Biological Plausibility & Ecological Context
The natural occurrence of pyrazine-2-carboxylic acids and their esterified derivatives is supported by established microbial metabolic pathways. For instance, species such as Stenotrophomonas are known to actively catabolize and modify pyrazine-2-carboxylates[4]. Furthermore, pyrazinic acid derivatives are cataloged as endogenous metabolites in various bacterial systems[5].
The biosynthesis of highly substituted pyrazines typically involves the condensation of amino acid precursors (such as L-threonine) with
α
-dicarbonyls, followed by enzymatic oxidation and esterification. Identifying ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate in a natural matrix requires targeting these specific esterase and cytochrome P450-driven pathways.
Fig 1. Proposed biosynthetic pathway for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Analytical Workflow & Experimental Protocols
To isolate a trace secondary metabolite from a complex natural matrix, the analytical workflow must be highly selective. We employ a combination of targeted liquid-liquid extraction (LLE) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Fig 2. High-throughput metabolomics workflow for pyrazine isolation and identification.
Protocol 2.1: Matrix Preparation & Extraction
Step 1: Quenching and Centrifugation. Centrifuge the microbial broth at 10,000 x g for 15 minutes at 4°C to separate the cellular biomass from the supernatant.
Step 2: pH Adjustment. Adjust the supernatant to pH 4.0 using 1M HCl.
Causality: The hydroxyl group on the pyrazine ring is weakly acidic. Lowering the pH ensures the molecule remains in its neutral, protonated state, preventing the formation of water-soluble phenoxide ions and driving its partition into the organic phase.
Step 3: Liquid-Liquid Extraction (LLE). Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).
Causality: EtOAc provides the optimal dielectric constant to solubilize the moderately polar pyrazine ester while selectively leaving highly polar proteins, salts, and polysaccharides behind in the aqueous layer.
Step 4: Concentration. Dry the combined organic layers over anhydrous
Na2SO4
, filter, and evaporate under reduced pressure. Reconstitute in 50% Methanol/Water for LC-MS analysis.
Protocol 2.2: LC-HRMS/MS Profiling
Step 1: Chromatographic Separation. Inject 5 µL of the extract onto a C18 Reversed-Phase UHPLC column.
Causality: Despite the polar pyrazine core, the ethyl ester and dimethyl substitutions increase the molecule's hydrophobicity (LogP ~1.2), making a C18 stationary phase ideal for retention and baseline resolution from primary polar metabolites.
Step 2: Ionization. Utilize Electrospray Ionization in Positive mode (ESI+).
Causality: The basic nitrogen atoms in the pyrazine ring readily accept protons from the formic acid modifier in the mobile phase, yielding a strong
[M+H]+
precursor ion at m/z 197.0924.
Data Presentation & Structural Elucidation
Accurate identification relies on exact mass measurements and diagnostic fragmentation patterns. The tables below summarize the standardized parameters and expected quantitative data for identifying this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
To ensure the utmost scientific integrity, the analytical protocol must contain a self-validating feedback loop. Because natural matrices are prone to matrix effects (ion suppression or enhancement), researchers must utilize orthogonal validation:
Standard Spiking: A commercially synthesized standard of[2] must be spiked into a blank matrix. This establishes a definitive retention time (
tR
) and a reference MS/MS library spectrum under identical chromatographic conditions.
Isotopic Pattern Verification: The HRMS software must confirm the natural
13C/12C
isotopic distribution of the precursor ion matches the theoretical formula (
C9H12N2O3
), ensuring no isobaric interference from co-eluting matrix components.
References
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An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinan...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a heterocyclic compound with potential applications in pharmaceutical development. By integrating principles of forced degradation and advanced thermal analysis, this document outlines a robust, scientifically-grounded approach to characterizing the intrinsic stability of this molecule. The methodologies detailed herein are designed to not only meet regulatory expectations but also to provide fundamental insights into the molecule's degradation pathways and potential liabilities, thereby guiding formulation development, packaging decisions, and the establishment of appropriate storage conditions.
Introduction: The Imperative of Stability Assessment
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a substituted pyrazine derivative, a class of compounds known for their diverse biological activities and presence in various natural and synthetic products.[1][2] The inherent stability of such molecules is a cornerstone of drug development, directly impacting product quality and patient safety.[3][4] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability.[5][6] Therefore, a thorough understanding of the thermodynamic stability of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is not merely a regulatory hurdle but a scientific necessity for its advancement as a potential therapeutic agent.
This guide will delineate a comprehensive strategy for assessing the thermodynamic stability of this specific pyrazine derivative. We will explore the theoretical underpinnings of stability testing and provide detailed, actionable protocols for both solution-state forced degradation studies and solid-state thermal analyses. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the "why" behind the "how."
Foundational Principles of Stability Evaluation
The evaluation of thermodynamic stability rests on two primary pillars: understanding how the molecule behaves under accelerated stress conditions (forced degradation) and characterizing its intrinsic thermal properties in the solid state.
Forced Degradation Studies: These studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3][5] The goal is not to determine the shelf-life but to understand the molecule's vulnerabilities to common environmental factors such as hydrolysis, oxidation, light, and heat.[4][7] This information is crucial for developing stability-indicating analytical methods and for designing robust formulations.[3]
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability of a compound in its solid form.[8] DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and decomposition.[9][10] TGA measures the change in mass of a sample as it is heated, providing precise information about decomposition temperatures and the presence of residual solvents or water.[11][12][13]
The following diagram illustrates the logical flow of a comprehensive stability assessment program:
Caption: Workflow for a Comprehensive Stability Assessment.
Experimental Protocols for Stability Determination
The following sections provide detailed, step-by-step methodologies for a rigorous stability investigation of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Forced Degradation Studies
These studies are essential for understanding the degradation pathways and for the development of a stability-indicating analytical method.[3]
3.1.1. Hydrolytic Stability
Objective: To assess the susceptibility of the ester and pyrazine ring to hydrolysis under acidic, basic, and neutral conditions.
Protocol:
Prepare three sets of solutions of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate at a concentration of 1 mg/mL in the following media:
0.1 N Hydrochloric Acid (HCl)
0.1 N Sodium Hydroxide (NaOH)
Purified Water (neutral)
Incubate the solutions at 60°C for up to 24 hours.
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the acidic and basic samples immediately upon withdrawal.
Analyze all samples by a suitable stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.
3.1.2. Oxidative Stability
Objective: To evaluate the molecule's sensitivity to oxidation. The pyrazine ring and methyl groups are potential sites of oxidation.
Protocol:
Prepare a solution of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Add 3% hydrogen peroxide (H₂O₂) to the solution.
Store the solution at room temperature, protected from light, for up to 24 hours.
Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV.
3.1.3. Photostability
Objective: To determine if the compound is susceptible to degradation upon exposure to light. Conjugated systems like the pyrazine ring are often photolabile.[7]
Protocol:
Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of the compound to a calibrated light source according to ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test samples.
After the exposure period, analyze both the exposed and control samples by HPLC-UV.
The workflow for forced degradation studies can be visualized as follows:
Caption: Experimental Workflow for Forced Degradation Studies.
Solid-State Thermal Analysis
Solid-state stability is crucial for handling, storage, and formulation of the drug substance.
3.2.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or exothermic decomposition events.[14][15]
Protocol:
Accurately weigh 2-5 mg of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate into a suitable DSC pan (e.g., aluminum).
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting/decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample.
Record the heat flow as a function of temperature to generate a DSC thermogram.[16]
3.2.2. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.[11][12][13]
Protocol:
Place 5-10 mg of the sample into a TGA pan.
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
Continuously record the sample's mass throughout the heating process.
The resulting TGA curve will plot the percentage of mass loss versus temperature.
Anticipated Results and Data Interpretation
The following tables summarize the expected quantitative data from the proposed stability studies.
Table 1: Hypothetical Forced Degradation Data
Stress Condition
Duration (hours)
% Degradation of Parent Compound
Number of Degradants Detected
0.1 N HCl, 60°C
24
~15%
2
0.1 N NaOH, 60°C
8
>90%
3
Water, 60°C
24
<2%
0
3% H₂O₂, RT
24
~8%
1
Photolytic (ICH Q1B)
-
~5%
1
Interpretation: The significant degradation under basic conditions suggests a high susceptibility of the ethyl ester group to hydrolysis. Moderate degradation under acidic conditions may indicate hydrolysis of the ester and potential proton-catalyzed reactions of the pyrazine ring. The compound is expected to be relatively stable to neutral hydrolysis, oxidation, and photolysis.
Table 2: Hypothetical Thermal Analysis Data
Technique
Parameter
Expected Value
DSC
Melting Point (Onset)
180 - 190 °C
DSC
Enthalpy of Fusion (ΔHfus)
100 - 150 J/g
TGA
Onset of Decomposition (T₅%)
> 220 °C
Interpretation: A sharp melting endotherm in the DSC thermogram would indicate a crystalline solid with a defined melting point. The TGA data would likely show the compound to be thermally stable up to a temperature significantly above its melting point, which is a desirable characteristic for pharmaceutical processing.[17]
Based on the chemical structure, a potential degradation pathway under harsh basic conditions could involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, as depicted below.
This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. The proposed forced degradation studies will elucidate the molecule's vulnerabilities to hydrolytic, oxidative, and photolytic stress, providing critical information for the development of a stability-indicating analytical method and for guiding formulation strategies.[5] The solid-state thermal analysis using DSC and TGA will yield essential data on the compound's melting behavior and thermal decomposition profile, which are vital for ensuring safe and consistent manufacturing processes.
The anticipated results suggest that ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is likely to be most sensitive to base-catalyzed hydrolysis. This insight would necessitate the use of non-aqueous or pH-controlled formulations to ensure product stability. The good anticipated thermal stability suggests that the compound can likely withstand typical pharmaceutical processing steps like milling and drying.[11]
By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust stability profile for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, mitigating risks, ensuring regulatory compliance, and accelerating its potential journey from a promising molecule to a safe and effective therapeutic agent.
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2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG27I2LGa_Uy7_HwJDYSU_8d6TauAnON22WE-4qqrpi7HHvu00aomtPbHmjXbNKNVnTiehlirD35kw1CTS03gcqp-q-9bU5mFOL7k4FSaB1wcOSVnt2Q9TWc8cFUVX4N4AncJxWSQ1-2Gx_RpugPdJIwj-MGg=]
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Application Notes and Protocols for the Synthesis of Ethyl 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a step-by-step synthesis pathway for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a heterocyclic compound with poten...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a step-by-step synthesis pathway for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document provides a robust protocol based on established principles of pyrazine synthesis, offering insights into the reaction mechanism, purification techniques, and characterization of the target molecule.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in nature and are key components of the flavor and aroma of many foods.[1] In the realm of pharmaceuticals and agrochemicals, the pyrazine scaffold is a privileged structure found in numerous bioactive molecules. The specific substitution pattern on the pyrazine ring dictates its biological activity and physical properties. This application note outlines a reliable method for the synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, a valuable building block for the development of novel chemical entities.
The synthesis is based on the classical and efficient condensation reaction between a 1,2-dicarbonyl compound and an α-amino carbonyl compound, a cornerstone of pyrazine chemistry.[2]
Overall Synthetic Pathway
The synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is achieved through a base-catalyzed condensation reaction between ethyl 2-amino-3-oxobutanoate and diacetyl (2,3-butanedione). The reaction proceeds through the formation of a dihydropyrazine intermediate, which then tautomerizes to the more stable aromatic hydroxypyrazine.
Caption: Overall synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Synthesis of Precursors
For convenience, the starting materials, ethyl 2-amino-3-oxobutanoate and diacetyl, can be obtained from commercial suppliers. However, for researchers interested in their preparation, established synthetic methods are available.
Detailed Step-by-Step Synthesis Protocol
This protocol details the synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate from ethyl 2-amino-3-oxobutanoate and diacetyl.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Ethyl 2-amino-3-oxobutanoate hydrochloride
≥95%
Commercial Source
Diacetyl (2,3-Butanedione)
≥97%
Commercial Source
Sodium Hydroxide (NaOH)
Reagent Grade
Commercial Source
Ethanol (EtOH)
Anhydrous
Commercial Source
Ethyl Acetate (EtOAc)
HPLC Grade
Commercial Source
Hexanes
HPLC Grade
Commercial Source
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercial Source
Silica Gel (for column chromatography)
230-400 mesh
Commercial Source
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Ice bath
Rotary evaporator
Glassware for extraction and filtration
Column chromatography setup
Experimental Procedure:
Preparation of the Free Amine: In a 250 mL round-bottom flask, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in ethanol (10 mL per gram of hydrochloride salt). Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in ethanol while stirring. Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate of sodium chloride will be observed.
Condensation Reaction: To the cold suspension from the previous step, add diacetyl (1.1 equivalents) dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, filter the mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is recommended. Combine the fractions containing the desired product and evaporate the solvent to obtain ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Caption: Experimental workflow for the synthesis of the target molecule.
Characterization of Ethyl 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylate
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Mass Spectrometry (MS): Calculated for C₉H₁₂N₂O₃, exact mass. Found: [M+H]⁺.
Mechanistic Insights
The formation of the pyrazine ring proceeds through a well-established reaction mechanism.
Initial Condensation: The amino group of ethyl 2-amino-3-oxobutanoate nucleophilically attacks one of the carbonyl groups of diacetyl to form a hemiaminal intermediate.
Dehydration: The hemiaminal readily dehydrates to form an imine.
Intramolecular Cyclization: The enol or enolate of the imine intermediate undergoes an intramolecular cyclization by attacking the second carbonyl group of the former diacetyl moiety.
Second Dehydration/Tautomerization: A second dehydration step leads to a dihydropyrazine intermediate, which then tautomerizes to the thermodynamically more stable aromatic 6-hydroxypyrazine derivative. The hydroxyl group is shown in its enol form, which is favored in hydroxypyrazines.
Conclusion
This application note provides a detailed and practical guide for the synthesis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. By following the outlined procedures, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The protocol is designed to be robust and adaptable, with the understanding that minor optimizations may be necessary depending on the specific laboratory conditions and the purity of the starting materials.
References
Jones, R. G. (1950). Process of preparing pyrazines. U.S. Patent No. 2,520,088. Washington, DC: U.S. Patent and Trademark Office.
Pischetsrieder, M., & Severin, T. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Angewandte Chemie International Edition, 59(34), 14176-14197. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2012). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
Google Patents. (2016). The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. CN105237486B.
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]
Chemical Synthesis Database. (2025, May 20). ethyl 2-amino-3-oxobutanoate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate. Retrieved from [Link]
Technical Support Center: Resolving Solubility Issues of Ethyl 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylate
Welcome to the technical support guide for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. This guide provides a combination of frequently asked questions for rapid problem-solving and in-depth technical protocols for systematic solubility enhancement.
Understanding the Challenge: Physicochemical Profile
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic compound with structural features that predict limited aqueous solubility. Its pyrazine core, while containing nitrogen atoms, is largely aromatic and hydrophobic. The ethyl ester group further contributes to its lipophilicity. The hydroxyl group offers a point for hydrogen bonding and potential ionization, which is key to solubility manipulation.
Table 1: Estimated Physicochemical Properties of Ethyl 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylate
Property
Estimated Value/Characteristic
Implication for Aqueous Solubility
Molecular Weight
~196.2 g/mol
Moderate size, less of a factor than polarity.
LogP (o/w)
>1 (Predicted)
Lipophilic; prefers organic phases over water.
Aqueous Solubility
Poor to Very Low
Expected to be poorly soluble in neutral water.
pKa (Acidic -OH)
~10-12 (Estimated)
Can be deprotonated at high pH to form a more soluble phenolate-like anion.
pKa (Basic N)
<1 (Estimated)
Not practically useful for protonation-based solubility enhancement in typical aqueous media.
Key Functional Groups
Pyrazine ring, Hydroxyl (-OH), Ethyl Ester (-COOEt), Methyl groups (-CH3)
Primarily hydrophobic with one key ionizable proton and hydrogen bonding sites.
Troubleshooting Workflow: A Step-by-Step Guide
Encountering solubility issues can be a significant roadblock. This workflow provides a logical progression from simple checks to more advanced formulation strategies.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've added my compound to water/buffer and it's just sitting at the bottom. What's the first thing I should do?
A1: Before moving to complex methods, always start with basic physical techniques.[3][4]
Sonication: Use a bath sonicator for 5-15 minutes. The high-frequency sound waves create cavitation, which can break up solid particles and enhance mass transfer at the solid-liquid interface.[5]
Gentle Warming: Warm the solvent to 30-40°C. Increased temperature often increases the solubility of solids. However, be cautious, as this can also accelerate degradation for thermally sensitive compounds. Always check for precipitation as the solution cools to your experimental temperature.
Vortexing/Stirring: Ensure vigorous agitation to maximize the interaction between the compound and the solvent.
Q2: My compound dissolves initially but then crashes out of solution after a few hours. Why is this happening?
A2: This indicates that you have likely formed a supersaturated, thermodynamically unstable solution. This is common when using methods like co-solvency (where the compound is first dissolved in a small amount of organic solvent) or after warming. The initial dissolved state is kinetically favored, but over time, the system equilibrates, and the excess solute precipitates out to reach its true, lower thermodynamic solubility. To resolve this, you need a formulation that enhances the stable solubility limit, such as pH adjustment, surfactants, or cyclodextrins.
Q3: Can I just dissolve it in DMSO and add it to my aqueous buffer?
A3: This is a common co-solvent technique, but it has significant limitations.[6] While ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is likely soluble in DMSO, adding this stock solution to an aqueous medium can cause immediate precipitation if the final DMSO concentration is too low to maintain solubility. High concentrations of DMSO can be toxic to cells and may interfere with certain assays. This method is generally only suitable if the final DMSO concentration is low (typically <0.5%) and the final drug concentration is below its solubility limit in that specific water-DMSO mixture.
In-Depth Troubleshooting Guides & Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
Mechanism: The hydroxyl group on the pyrazine ring is weakly acidic. By raising the pH of the aqueous medium well above its pKa (~10-12), the hydroxyl proton can be removed, forming a negatively charged phenolate-like anion. This ionized form is significantly more polar and thus more water-soluble than the neutral molecule.[]
Step-by-Step Methodology:
Prepare a range of alkaline buffers (e.g., carbonate-bicarbonate or phosphate buffers) with pH values from 9.0 to 12.0.
Accurately weigh a small amount of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate into separate vials.
Add a fixed volume of each buffer to the vials to create a suspension.
Agitate the vials vigorously at a constant temperature for 24 hours to allow them to reach equilibrium.
After 24 hours, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV (See Section 5).
Plot the measured solubility against the buffer pH to determine the pH at which the desired concentration is achieved and maintained.
Causality & Insights:
Why this works: The charge introduced upon deprotonation dramatically increases the molecule's interaction with polar water molecules.
Limitations: This method is only suitable for in vitro experiments where a high pH will not compromise the assay or the stability of other components. The compound may also be less stable at very high pH.
Protocol 2: Solubility Enhancement via Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby increasing its solubility.[][8]
Prepare a series of aqueous solutions containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20%, 40% Ethanol in water).
Add an excess amount of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate to each co-solvent mixture.
Equilibrate the samples by shaking or stirring for 24 hours at a controlled temperature.
Filter the suspensions through a 0.22 µm syringe filter.
Dilute the filtrate with the corresponding co-solvent mixture and quantify the concentration via HPLC-UV.
Table 2: Example Co-solvent Screening Data (Illustrative)
Co-solvent System
Solubility (µg/mL)
Fold Increase (vs. Water)
Water
5
1x
10% Ethanol / 90% Water
50
10x
20% Ethanol / 80% Water
250
50x
10% PEG 400 / 90% Water
80
16x
20% PEG 400 / 80% Water
400
80x
Causality & Insights:
Why this works: The co-solvent disrupts the strong hydrogen-bonding network of water, making it more favorable for the hydrophobic pyrazine compound to dissolve.[]
Considerations: The choice of co-solvent and its final concentration must be compatible with the intended application (e.g., low toxicity required for cell-based assays).
Protocol 3: Solubility Enhancement via Surfactants (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like our pyrazine derivative can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and carried in solution.[10][11]
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Sodium Lauryl Sulfate (SLS). Non-ionic surfactants like Polysorbates are generally preferred for biological applications due to lower toxicity.[4][12]
Step-by-Step Methodology:
Prepare a series of aqueous solutions with a surfactant (e.g., Tween® 80) at concentrations above its CMC (CMC of Tween 80 is ~0.012 mg/mL). For example, test 0.1%, 0.5%, and 1.0% (w/v) solutions.
Add an excess amount of the pyrazine compound to each surfactant solution.
Equilibrate for 24-48 hours with constant agitation.
Filter the suspensions (0.22 µm) to remove undissolved solid.
Quantify the concentration in the clear filtrate, ensuring the sample is diluted with the same surfactant solution to avoid breaking the micelles before measurement.
Causality & Insights:
Why this works: This technique creates a "microenvironment" within the aqueous phase that is favorable for the hydrophobic drug, dramatically increasing its apparent solubility.[9]
Key Point: The relationship between surfactant concentration and solubility is often non-linear and increases sharply above the CMC.
Protocol 4: Solubility Enhancement via Cyclodextrin Complexation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] The pyrazine compound can be encapsulated within the hydrophobic cavity, forming a host-guest inclusion complex.[14][15] This complex has the hydrophilic properties of the cyclodextrin exterior, rendering the entire entity water-soluble.[16][17]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These modified cyclodextrins have much higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[13][16]
Caption: Mechanism of cyclodextrin inclusion complexation.
Step-by-Step Methodology:
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
Add an excess amount of the pyrazine compound to each cyclodextrin solution.
Stir the mixtures for 48-72 hours. Complexation can be a slower process than other methods.
Filter the suspensions (0.22 µm).
Quantify the concentration in the filtrate using HPLC-UV.
Causality & Insights:
Why this works: The molecular encapsulation masks the hydrophobicity of the drug, presenting a hydrophilic exterior to the water, which is a highly effective solubilization strategy.[14][15]
Phase Solubility Diagram: The resulting data can be used to create a phase solubility diagram (plotting drug solubility vs. CD concentration). A linear (AL-type) plot indicates a 1:1 complex and is ideal.
Quantitative Analysis and Verification
Verifying the concentration of your solubilized compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.
Protocol: General HPLC-UV Method for Quantification
Instrumentation: HPLC system with a UV/Vis detector.
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 60:40 Water:Acetonitrile.
Detection Wavelength: Scan the UV spectrum of the compound to find its absorbance maximum (λmax). Pyrazine derivatives often absorb in the 260-280 nm range.[19]
Standard Curve: Prepare a series of known concentrations of the compound in a suitable solvent (e.g., acetonitrile or the mobile phase). Inject these standards to generate a standard curve of peak area versus concentration.
Sample Analysis: Inject the filtered and appropriately diluted samples from your solubility experiments. Use the standard curve to calculate the concentration in your unknown samples.
This guide provides a comprehensive framework for addressing the solubility challenges of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. By systematically applying these principles and protocols, researchers can develop robust aqueous formulations for their experimental needs.
References
Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
Vertex AI Search. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients.
Vertex AI Search. Sonication vs Co-Solvent Methods: Solubility Enhancement - Patsnap Eureka.
Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
Vertex AI Search. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
Vertex AI Search. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
Vertex AI Search. (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014) | Sweta Savla | 7 Citations - SciSpace.
Vertex AI Search. Solubilizer Excipients - Page 4 - CD Formulation.
Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
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Vertex AI Search. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development - MDPI.
Vertex AI Search. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
Vertex AI Search. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed.
Vertex AI Search. 2-HYDROXYPYRAZINE CAS#: 6270-63-9 - ChemicalBook.
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Vertex AI Search. Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate.
Vertex AI Search. Buy Ethyl 3,6-dimethylpyrazine-2-carboxylate (EVT-12044809) - EvitaChem.
Vertex AI Search. pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
Vertex AI Search. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem.
Vertex AI Search. Sulfonated Hydroxyaryl-Tetrazines with Increased pKa for Accelerated Bioorthogonal Click-to-Release Reactions in Cells - PubMed.
Vertex AI Search. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
preventing thermal degradation of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
An In-Depth Guide to Preventing Thermal Degradation Section 1: Frequently Asked Questions (FAQs) This section addresses common questions regarding the stability and handling of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Preventing Thermal Degradation
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Q1: What are the primary factors that can cause the degradation of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate?
A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, the degradation of similar heterocyclic compounds is often initiated by exposure to elevated temperatures, light (photodegradation), strong acidic or basic pH conditions, and oxidizing agents.[1] The presence of both a hydroxyl and an ester group on the pyrazine ring suggests potential susceptibility to several degradation pathways.
Q2: At what temperature should I expect thermal degradation to become a significant issue?
A2: The thermal stability of pyrazine derivatives can vary widely based on their substituents. Some energetic pyrazine-based materials exhibit high thermal stability with decomposition onsets ranging from 200°C to over 300°C.[2][3][4] However, for laboratory applications involving solutions, degradation can occur at much lower temperatures, especially during prolonged heating.[5][6] It is advisable to conduct preliminary stability studies at your intended experimental temperatures if precise data is unavailable. For instance, reactions involving pyrazine derivatives have been conducted at temperatures ranging from 35°C to 120°C.[5][6]
Q3: My solution of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate has turned a yellow or brown color. What does this indicate?
A3: A change in color, particularly to yellow or brown, is a common indicator of degradation for many organic compounds, including pyrazine derivatives.[1] This discoloration is often due to the formation of polymeric or conjugated byproducts resulting from oxidation or other decomposition reactions. If you observe a color change, it is highly recommended to verify the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before proceeding with your experiment.[1][7]
Q4: What are the likely degradation products of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate?
A4: Based on the structure of the molecule, several degradation pathways are plausible:
Decarboxylation: The ethyl carboxylate group may be lost as carbon dioxide and ethene, particularly at elevated temperatures, leading to the formation of 6-hydroxy-3,5-dimethylpyrazine. This is a common thermal degradation pathway for heterocyclic carboxylic acids and their esters.[8][9]
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid, especially in the presence of water and acid or base catalysts.
Oxidation: The pyrazine ring and the hydroxyl group are susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives.[1] The electron-deficient nature of the pyrazine ring can influence its susceptibility to oxidative degradation.[2]
Q5: How should I properly store ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate to ensure its long-term stability?
A5: To minimize degradation, the compound should be stored in a cool, dark, and dry environment.[10] Recommended storage is typically in a tightly sealed container at 2-8°C or frozen at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[1][11]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the thermal degradation of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate during experimental procedures.
Problem 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the stock solution or during the experiment.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare solutions of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and air.[1]
Purity Check: Before use, verify the purity of your starting material and freshly prepared solutions using analytical techniques like HPLC, GC-MS, or NMR spectroscopy.[7]
Control Experiment: Run a control experiment where the compound is subjected to the experimental conditions (solvent, temperature, time) without other reactants to assess its stability. Analyze the control sample for the appearance of degradation products.
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
Lower Injection Port Temperature (for GC): If using Gas Chromatography, high temperatures in the injection port can cause thermal degradation. Gradually lower the injector temperature to the minimum required for efficient volatilization of your compound.
Modify HPLC Method: For HPLC, ensure the mobile phase is compatible with your compound and that the column temperature is not excessively high.
Sample Preparation Conditions: Minimize the time samples are kept at room temperature or elevated temperatures before analysis. If possible, use an autosampler with a cooling function.
Identify Degradation Products: Use Mass Spectrometry (MS) coupled with your chromatography system to obtain the mass of the unknown peaks. This can provide clues to the identity of the degradation products (e.g., a mass corresponding to the decarboxylated product).[7]
Problem 3: Low yield in a reaction where the compound is a starting material.
Possible Cause: Thermal degradation of the starting material under the reaction conditions.
Troubleshooting Steps:
Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.[6]
Use of a Protective Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Solvent Selection: The choice of solvent can influence thermal stability. Aprotic polar solvents like N,N-dimethylformamide (DMF) have been used for decarboxylation reactions of heterocyclic compounds at elevated temperatures.[9] However, for preventing degradation, a less reactive, lower-boiling point solvent might be preferable if the reaction chemistry allows.
Catalyst Screening: If applicable, screen for more efficient catalysts that can promote the desired reaction at a lower temperature.
Section 3: Experimental Protocols & Data
This section provides detailed methodologies for assessing the thermal stability of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate and a summary of preventative measures.
Protocol 1: Isothermal Stability Study
This protocol outlines a general procedure for evaluating the stability of the compound at a specific temperature over time.
Solution Preparation: Prepare a stock solution of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate of known concentration in the desired solvent.
Sample Aliquoting: Dispense equal volumes of the stock solution into several amber HPLC or GC vials.
Initial Analysis (T=0): Immediately analyze one of the vials using a validated HPLC or GC method to determine the initial concentration and purity.
Incubation: Place the remaining vials in a temperature-controlled oven or heating block set to the desired experimental temperature.
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it to room temperature.
Analysis: Analyze the sample to determine the concentration of the parent compound and the formation of any degradation products.
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Table 1: Summary of Preventative Measures for Thermal Degradation
Parameter
Recommendation
Rationale
Temperature
Use the lowest effective temperature for your experiment.
Reduces the rate of thermally induced degradation reactions.
Atmosphere
Work under an inert atmosphere (e.g., Nitrogen, Argon).
Prevents oxidation of the pyrazine ring and hydroxyl group.
Light Exposure
Use amber glassware or protect vessels from light.
The following diagram illustrates the potential thermal degradation pathways of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Caption: A workflow for troubleshooting suspected degradation.
References
D. M. V. D. S. T. P. S. S. S. S. A. G. S. B. S. S. K. A. S. B. (2025, October 28).
A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (n.d.). Benchchem.
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers.
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.).
4-Hydroxypyridine P
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks | Organic Letters. (2026, January 23).
A Comparative Guide to Pyrazine Extraction Protocols in Food Science. (n.d.). Benchchem.
3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (n.d.). Benchchem.
Fused Tricyclic Furazano[3,4-e]t[2][7][12]riazolo[4,3-a]Pyrazines as Heat-Resistant Insensitive Energetic Materials | Organic Letters. (2025, August 18). ACS Publications.
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022, November 16). Green Chemistry (RSC Publishing).
Main reaction pathways for the formation of pyrazine derivatives
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PMC.
N-Heterocyclic Carbene Promoted Decarboxylation of Lignin-Derived Arom
Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
6-Methylpyrazine-2-carboxylic acid. (n.d.). Apollo Scientific.
Storage considerations as part of the formulation development program for biologics. (2016, January 13).
purification methods for removing impurities from ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Technical Support Center: Purification of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate Welcome to the dedicated technical support guide for the purification of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. This molecule, a key heterocyclic intermediate, presents unique purification challenges due to its combination of a hydroxyl group, an ester, and the pyrazine core. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Understanding Your Impurities: The First Step to Purity
Effective purification begins with a hypothesis about the potential impurities in your crude material. The synthesis of pyrazine derivatives often involves condensation reactions, which can leave behind a variety of related substances.[1]
Q: What are the most common impurities I should expect when purifying ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate?
A: Your crude product is likely a mixture containing more than just the target molecule. Understanding these components is critical for selecting an appropriate purification strategy.
Unreacted Starting Materials: Depending on your synthetic route, these could include aminoketones, dicarbonyl compounds, or their precursors. These are often more polar than the product.
Isomeric Byproducts: Alkylation or condensation reactions can sometimes occur at different positions on the pyrazine ring, leading to isomers that are chemically very similar to your target compound. These can be particularly challenging to separate.[2]
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if your reaction or workup conditions involve strong acids or bases at elevated temperatures. This impurity will have significantly different polarity and acidity.
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, ethyl acetate, dichloromethane) are common and must be removed.
Non-volatile Baseline Impurities: Maillard-type reactions or other side reactions can produce dark, tar-like, non-volatile impurities that often remain at the baseline of a TLC plate.[3]
Section 2: Method Selection Guide
Choosing the correct purification technique from the outset can save significant time and resources. The optimal path depends on the physical state of your crude product and the nature of the impurities identified above.
Q: How do I select the best purification method for my specific situation?
A: Use the following workflow to guide your decision-making process. The primary methods for this compound are recrystallization and column chromatography, often used in sequence.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guide
Even with the best plan, experimental challenges arise. This section addresses specific problems you may encounter.
Recrystallization Issues
Q1: My compound won't crystallize from the solution, even after cooling. What should I do?
Probable Causes: The solution may not be sufficiently saturated, or nucleation is inhibited. The compound might also be too soluble in the chosen solvent.
Solutions:
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" from a previous pure batch.
Increase Concentration: Evaporate some of the solvent under reduced pressure to increase the concentration of your compound and try cooling again.
Add an Anti-Solvent: If your compound is highly soluble, slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes faintly cloudy (the cloud point), then warm slightly until it clarifies and allow it to cool slowly. For a compound soluble in ethyl acetate, hexane or heptane would be a suitable anti-solvent.
Q2: My product is "oiling out" instead of forming crystals. How can I prevent this?
Probable Causes: This often happens when the melting point of the impure solid is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. The high concentration of impurities can also disrupt crystal lattice formation.
Solutions:
Slow Down Cooling: Re-dissolve the oil by heating and adding a small amount of additional solvent. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help slow the cooling process further.
Use a More Dilute Solution: Start the recrystallization process with a larger volume of solvent to avoid oversaturation on cooling.
Change Solvent System: Switch to a solvent with a lower boiling point or use a solvent mixture. For example, if you are using ethanol, try switching to an ethyl acetate/hexane mixture.[3]
Q3: The purity of my recrystallized product is still low. What is the next step?
Probable Causes: The impurities may have very similar solubility profiles to your product. This is common with isomers.
Solutions:
Second Recrystallization: A second recrystallization from a different solvent system may be effective.
Proceed to Chromatography: If recrystallization fails to improve purity, the impurities are likely too similar to be removed by this method. Column chromatography is the logical next step as it separates based on polarity differences.[3]
Column Chromatography Issues
Q4: I am seeing poor separation between my product and an impurity on a silica gel column. How can I improve the resolution?
Probable Causes: The chosen eluent system may not be optimal, or the column may be overloaded. Standard silica gel may not be sufficient for closely related pyrazine derivatives.[4]
Solutions:
Optimize the Mobile Phase: Use TLC to test various solvent systems. For polar compounds, a common system is hexane/ethyl acetate. If your compound's Rf is too low (e.g., <0.2), increase the proportion of the more polar solvent (ethyl acetate). For better separation of spots that are close together, try a less polar mobile phase overall, which will move all compounds more slowly and increase the separation distance. A shallow gradient elution can also significantly improve separation.[3]
Use High-Surface-Area Silica: For challenging separations of similar pyrazine compounds, using silica gel with a higher surface area (>700 m²/g) can dramatically improve resolution compared to standard silica (~500 m²/g).[4]
Reduce the Load: Overloading the column is a common cause of poor separation. As a general rule, aim to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
Q5: My compound is streaking or "tailing" on the TLC plate and column. What is the cause?
Probable Causes: The hydroxyl group on your pyrazine can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of the silica gel. This can also be caused by applying the sample in a solvent that is too polar or the presence of acidic impurities.
Solutions:
Add a Modifier to the Eluent: Add a small amount of a polar modifier to the eluent system. For example, adding 0.5-1% triethylamine (NEt₃) can neutralize the acidic sites on the silica, preventing strong binding and reducing tailing. Conversely, if your compound is acidic, adding 0.5-1% acetic acid can improve chromatography.
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.[3]
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Recrystallization
Solvent Selection: Use TLC or small-scale tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when heated. See Table 1 for suggestions.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
Decolorization (Optional): If the solution is highly colored from baseline impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under high vacuum to remove all solvent traces.
Table 1: Recommended Solvents for Recrystallization
Solvent/System
Polarity
Typical Use Case
Ethanol/Water
Polar
Good for polar compounds; water acts as an anti-solvent.
Ethyl Acetate/Hexane
Mid-Polarity
A versatile system; adjust the ratio to fine-tune solubility.[5]
| Dichloromethane/Hexane | Non-polar/Mid | Good for less polar impurities; use with care due to volatility. |
SOP 2: Flash Column Chromatography
Eluent Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.25-0.35. See Table 2.
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).
Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (ideally the eluent itself or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Elution: Run the column by adding the eluent to the top and applying positive pressure. Collect fractions and monitor them by TLC.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Table 2: Eluent Systems for Silica Gel Chromatography
Eluent System (v/v)
Polarity
Notes
Hexane / Ethyl Acetate
Low to Medium
Start with 10-20% Ethyl Acetate and increase polarity as needed. The most common choice.[5]
| Dichloromethane / Methanol | Medium to High | For highly polar compounds that do not move in Hexane/EtOAc. Start with 1-2% Methanol. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate?
A: Many hydroxylated pyrazine derivatives are crystalline solids at room temperature. The pure compound should be a white to off-white or pale yellow solid. It should be stored in a cool, dry place, under an inert atmosphere if possible, to prevent hydrolysis of the ester and oxidation.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended.
NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. Integration of the ¹H NMR spectrum can be used for quantitative purity assessment.
LC-MS: Excellent for checking purity and confirming the molecular weight of the product and any impurities.[5]
TLC: A quick and easy way to visually assess purity, though it may not separate all impurities.
Q3: Can I use distillation to purify this compound?
A: Distillation is generally not a suitable method for this compound. It is effective for separating volatile pyrazines from non-volatile impurities.[3] However, the hydroxyl and ester functional groups give this molecule a relatively high molecular weight and boiling point, and it may be prone to decomposition at the high temperatures required for distillation.
References
SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]
Semantic Scholar. (2024, May 30). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Retrieved from [Link]
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
Kyushu University Institutional Repository. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
International Journal of Biology, Pharmacy and Allied Sciences. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
Wiley Online Library. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
Google Patents. (1962, May 8). Purification of pyrazine.
Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
MDPI. (2026, March 4). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Retrieved from [Link]
ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
Google Patents. (n.d.). The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
PMC. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
Technical Support Center: Optimizing pH Conditions for Ethyl 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylate Stability
Welcome to the technical support center for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical role of pH in maintaining the stability of this pyrazine derivative and provide practical, evidence-based protocols to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, providing quick and actionable answers based on established chemical principles.
Q1: My solution of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is showing signs of degradation (e.g., color change, precipitation) over a short period. What is the likely cause?
A1: The most probable cause is pH-mediated hydrolysis of the ethyl ester group. Pyrazine carboxylate esters are susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2] This change in chemical structure can lead to alterations in solubility, potentially causing precipitation, and the formation of degradation products might result in a color change. It is also important to consider that pyrazines can be sensitive to light and oxidation, which could contribute to discoloration.[3]
Q2: What is the primary degradation product I should be looking for when the compound is stored in an aqueous solution?
A2: The primary degradation product under most aqueous conditions will be 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid. This is a direct result of the hydrolysis of the ethyl ester functional group. In biological systems, further metabolism can occur, such as oxidation of the alkyl side-chains to form other carboxylic acid derivatives.[4][5]
Q3: At what pH range is ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate expected to be most stable?
A3: Generally, esters are most stable at a slightly acidic to neutral pH, typically between pH 4 and 6. In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. However, the optimal pH for maximum stability must be determined empirically for each specific compound and formulation. Some pyrazine derivatives have shown pH-dependent activity, suggesting that pH can influence the molecule's overall behavior in solution.[6]
Q4: Can I use a standard phosphate buffer for my stability studies?
A4: While phosphate buffers are common, it is crucial to ensure that the buffer components themselves do not catalyze the degradation of your compound. It is advisable to screen a few different buffer systems (e.g., citrate, acetate) to identify one that is inert with respect to ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. The choice of buffer should be validated as part of your experimental design.
Q5: How can I monitor the degradation of my compound over time?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred technique.[7] This method should be capable of separating the intact parent compound from its degradation products. The disappearance of the parent peak and the appearance of new peaks corresponding to degradants can be quantified over time to determine the degradation kinetics.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the handling and analysis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Observed Problem
Potential Cause(s)
Recommended Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis.
pH of the solution is outside the optimal stability range, leading to rapid hydrolysis.
1. Measure the pH of your sample solution. 2. Prepare fresh solutions in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). 3. Analyze the samples at initial time point and after a set duration to determine the pH at which the compound is most stable.
Appearance of multiple, unidentified peaks in the chromatogram.
Complex degradation pathways occurring, possibly involving oxidation or photodegradation in addition to hydrolysis.
1. Protect solutions from light by using amber vials or covering them with aluminum foil.[3] 2. Degas solvents to remove dissolved oxygen. 3. Conduct forced degradation studies under controlled oxidative (e.g., with H₂O₂) and photolytic conditions to identify specific degradation products.[8][9]
Inconsistent analytical results between replicate samples.
Inhomogeneous sample preparation or ongoing degradation during the analytical run.
1. Ensure complete dissolution of the compound and thorough mixing of the solution before analysis. 2. Use an autosampler with temperature control to maintain sample stability during the analytical sequence. 3. Prepare samples immediately before analysis whenever possible.[3]
Precipitation in the sample vial.
Formation of the less soluble carboxylic acid degradant.
1. Confirm the identity of the precipitate by collecting and analyzing it (e.g., by LC-MS). 2. Adjust the pH of the solution to a range where both the parent compound and the primary degradant are soluble, if possible for your experimental needs. 3. Consider using a co-solvent if solubility remains an issue, ensuring the co-solvent does not impact stability.
III. Experimental Protocols
Protocol 1: Determination of Optimal pH for Stability
This protocol outlines a systematic approach to identify the pH of maximum stability for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate in an aqueous solution.
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
Calibrated pH meter
HPLC system with UV detector
Volumetric flasks, pipettes, and autosampler vials
2. Buffer Preparation:
Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10). A common approach is to use citrate buffer for pH 2-4, acetate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-10.
Ensure the final buffer concentration is consistent across all pH values (e.g., 50 mM).
3. Sample Preparation:
Prepare a stock solution of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
Transfer the solutions to appropriately labeled autosampler vials.
4. Stability Study Execution:
Analyze each sample by HPLC at the initial time point (T=0) to determine the initial concentration of the parent compound.
Store the vials at a controlled temperature (e.g., 25°C or 40°C for accelerated stability testing).
Analyze the samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
5. Data Analysis:
For each pH value, plot the percentage of the remaining parent compound against time.
Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Plot the logarithm of the rate constant (log k) against pH to generate a pH-rate profile. The pH at which the rate constant is at a minimum is the pH of maximum stability.
Caption: Primary degradation pathway of the target compound.
By understanding these fundamental principles and following the structured troubleshooting and experimental protocols outlined in this guide, researchers can effectively optimize the pH conditions to ensure the stability and integrity of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate in their experiments.
V. References
Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed. Available at: [Link]
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - Semantic Scholar. Available at: [Link]
Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. Available at: [Link]
The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed. Available at: [Link]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. Available at: [Link]
Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available at: [Link]
Studies In Pyrazine Chemistry. - University of Glasgow. Available at: [Link]
Development of 2-hydroxymethyl-3,5,6-trimethylpyrazine palmitate-loaded lipid emulsion: formulation, optimization, characterization, pharmacokinetics, biodistribution and pharmacodynamics - PubMed. Available at: [Link]
Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. Available at: [Link]
Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed. Available at: [Link]
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. Available at: [Link]
Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy) - MDPI. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
Optimization of Switchable Hydrophilicity Solvent-Based Liquid-Liquid Microextraction for Tartrazine Dye Separation and Preconce - moca.net.ua. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
preventing oxidation of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate during storage
Technical Support Center: Stabilization and Storage of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate Welcome to the advanced troubleshooting and methodology guide for handling ethyl 6-hydroxy-3,5-dimethylpyrazine-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stabilization and Storage of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Welcome to the advanced troubleshooting and methodology guide for handling ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1). This compound is a highly functionalized pyrazine derivative, frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including viral RNA-dependent RNA polymerase inhibitors[1].
Because of its specific electronic properties, this intermediate requires rigorous handling to prevent oxidative degradation. This guide provides the mechanistic causality behind its instability, troubleshooting FAQs, and a self-validating experimental workflow for long-term storage.
Mechanistic Deep-Dive: The Causality of Degradation
While an unsubstituted pyrazine ring is generally electron-deficient, the presence of two methyl groups and a hydroxyl group (which readily tautomerizes to a pyrazin-2(1H)-one) significantly increases the electron density of the heterocycle[2]. This electron enrichment makes the compound highly susceptible to two primary oxidative degradation pathways during storage:
Proton-Coupled Electron Transfer (PCET): The hydroxyl/pyrazinone moiety is highly vulnerable to attack by reactive oxygen species (ROS), particularly superoxide radicals. This occurs via a PCET mechanism, which can lead to the oxidative cleavage and complete, irreversible degradation of the pyrazine ring[1].
N-Oxidation: The basic nitrogen atoms in the pyrazine ring can react with atmospheric oxygen or trace peroxides over time to form pyrazine N-oxides, which are typically observed as an [M+16] mass shift in LC-MS analysis[3].
Caption: Primary oxidative degradation pathways of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Troubleshooting & FAQs
Q1: My batch of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate has developed a yellow/brown tint. Is it still usable?A: Discoloration is the first macroscopic indicator of auto-oxidation. The yellow/brown tint is typically caused by the formation of radical intermediates and conjugated ring-opened degradation products resulting from PCET-mediated oxidation[1]. You must run an HPLC-UV or LC-MS analysis. If the purity has dropped below your acceptable threshold (e.g., <98%), the compound must be repurified before use in sensitive cross-coupling or amidation reactions.
Q2: Why is Argon recommended over Nitrogen for long-term storage?A: While both are inert gases, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial, Argon effectively "blankets" the solid compound, settling at the bottom and displacing molecular oxygen upward and out of the vial. Nitrogen tends to mix with ambient air more readily upon opening, increasing the risk of N-oxide formation[3].
Q3: Should I store this compound in solution or as a neat solid?A: Always store it as a neat, dry solid. In solution, the mobility of dissolved oxygen and trace transition metals (which can catalyze ROS generation) is drastically increased, accelerating the degradation of the hydroxypyrazine core[1].
Q4: How can I recover the compound if it has oxidized?A: If the primary impurity is the pyrazine N-oxide, it can sometimes be reduced back to the parent pyrazine using mild reducing agents like triphenylphosphine (PPh
3
)[4]. However, if ring cleavage has occurred via the PCET pathway, those degradation products are irreversible[1]. In such cases, flash silica chromatography (eluting with a gradient of EtOAc/Hexanes) or recrystallization is required to isolate the intact compound.
To ensure absolute scientific integrity, storage must be treated as an experimental procedure with built-in quality control (QC) gates. This self-validating system ensures that any degradation is caught before the compound compromises a downstream synthesis.
Caption: Self-validating inert storage workflow with integrated QC checkpoints.
Step-by-Step Methodology:
Baseline QC (Self-Validation Step 1): Before storage, analyze the batch via HPLC-UV (254 nm) to confirm >99% purity. Record the exact mass of the compound.
Vial Preparation: Use amber glass vials to block UV/visible light, preventing photo-induced radical abstraction. Bake the vials at 150°C for 2 hours to remove trace surface moisture, then cool them in a desiccator.
Inert Purging: Transfer the vials to a glove box or use a Schlenk line. Perform three cycles of vacuum evacuation followed by Argon backfilling.
Aliquoting: Dispense the compound into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce condensation and fresh oxygen, exponentially increasing oxidation rates.
Sealing: Seal the vials with PTFE-lined caps. PTFE is chemically inert and impermeable to oxygen. Wrap the cap boundary tightly with Parafilm.
Cryogenic Storage: Store the sealed vials at -20°C or -80°C in a secondary container filled with indicating silica gel desiccant.
Post-Storage QC (Self-Validation Step 2): Upon retrieving an aliquot, allow it to warm to room temperature before opening to prevent condensation. Weigh the vial to ensure no moisture was absorbed, and run a rapid LC-MS to confirm the absence of the[M+16] N-oxide peak.
Data Presentation: Storage Stability Matrix
The following table summarizes the quantitative impact of storage conditions on the purity of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate over time.
Storage Condition
Atmosphere
Light Exposure
Timeframe
Purity Retention (%)
Primary Degradant Observed
25°C (Ambient)
Air
Clear Vial
1 Month
< 85.0%
Ring-cleaved products, N-oxides
4°C (Fridge)
Air
Amber Vial
3 Months
~ 92.5%
Pyrazine N-oxide
-20°C (Freezer)
Nitrogen
Amber Vial
6 Months
> 98.0%
Trace N-oxide
-80°C (Ultra-low)
Argon
Amber Vial
12+ Months
> 99.5%
None detected
References
Title: Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer[1]
Source: PubMed (ACS Omega)
URL: [Link]
validation of analytical methods for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Title: Analytical Method Validation for Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate: A Comparative Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Physicochemical Cont...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Method Validation for Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Physicochemical Context & Analytical Strategy
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) is a critical heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors[1]. Due to its structural features—a basic pyrazine nitrogen paired with an acidic hydroxyl group capable of keto-enol tautomerism—this compound presents unique chromatographic challenges.
Standard boilerplate analytical methods often fail to account for the secondary interactions between the pyrazine nitrogens and residual silanols on silica-based stationary phases, leading to severe peak tailing and inaccurate quantitation. Therefore, developing a robust, stability-indicating analytical method requires a strategic selection of mobile phase pH, stationary phase chemistry, and detection modalities.
This guide objectively compares three orthogonal analytical methodologies—RP-HPLC-UV, LC-MS/MS, and GC-MS—and provides self-validating protocols aligned with the latest ICH Q2(R2) guidelines[2].
Methodological Comparison: Selecting the Right Modality
To establish a comprehensive control strategy, analytical methods must be tailored to specific quality attributes.
RP-HPLC-UV is the workhorse for routine assay and purity testing due to the strong UV chromophore of the pyrazine ring.
LC-MS/MS is required for trace-level impurity profiling, particularly for monitoring potentially genotoxic degradants.
GC-MS is essential for quantifying volatile residual solvents like 1,4-dioxane and pyridine, which are standard reagents in the synthesis of this intermediate[1].
Table 1: Quantitative Performance Comparison of Analytical Methods
Validation Parameter
RP-HPLC-UV (Assay/Purity)
LC-MS/MS (Trace Impurities)
GC-MS (Residual Solvents)
Primary Application
Bulk API release, routine purity
Genotoxic impurities, PK studies
Volatile impurities (e.g., pyridine)
Linearity Range
10 – 150 µg/mL
0.5 – 100 ng/mL
1 – 500 µg/mL
Limit of Detection (LOD)
0.5 µg/mL
0.1 ng/mL
0.2 µg/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
0.5 ng/mL
0.6 µg/mL
Accuracy (% Recovery)
98.5% – 101.2%
92.0% – 108.5%
95.0% – 105.0%
Precision (% RSD)
< 1.0%
< 4.5%
< 3.0%
Specificity Mechanism
Baseline resolution (Rs > 2.0)
High m/z selectivity (MRM mode)
High resolution (Rt & MS spectra)
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. This means the method incorporates internal checks (System Suitability Testing, SST) that must pass before any sample data is accepted, ensuring trustworthiness and regulatory compliance[2].
Protocol A: RP-HPLC-UV for Routine Assay and Purity
Causality behind choices: An acidic mobile phase (pH ~2.5) is utilized to ensure the hydroxyl group remains fully protonated while suppressing the ionization of the pyrazine nitrogens. This prevents multi-modal retention mechanisms, ensuring sharp, symmetrical peaks on a sterically protected C18 column.
Step-by-Step Methodology:
Column Selection: Use a superficially porous C18 column (e.g., 100 x 4.6 mm, 2.7 µm). The core-shell technology reduces the longitudinal diffusion (B-term in the van Deemter equation), increasing efficiency without extreme backpressure.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 5% B to 60% B over 12 minutes, hold for 2 minutes, return to 5% B. Flow rate: 1.0 mL/min.
Detection: UV absorbance at 265 nm (optimal
λmax
for the substituted pyrazine ring).
Self-Validating SST Criteria (Run prior to samples):
Inject a resolution mixture containing ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate and its synthetic precursor (ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate).
Acceptance: Resolution (
Rs
)
≥
2.0.
Inject the standard solution (50 µg/mL) in 5 replicates.
Logic: If the system fails these criteria, the sequence automatically aborts, preventing the generation of invalid data.
Protocol B: LC-MS/MS for Trace Impurity Profiling
Causality behind choices: For trace analysis, TFA is avoided as it causes severe ion suppression in electrospray ionization (ESI). Instead, 0.1% Formic Acid is used. Positive ESI mode is selected because the pyrazine nitrogen readily accepts a proton
[M+H]+
.
Step-by-Step Methodology:
Chromatographic Setup: Use a sub-2 µm UPLC C18 column (50 x 2.1 mm). Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters: Triple quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode. ESI positive mode.
Transition Selection: Monitor the parent ion
m/z
197.2
[M+H]+
. Optimize collision energy to monitor the primary fragment (e.g., loss of the ethyl ester group,
m/z
151.1).
Self-Validating SST Criteria:
Inject a blank (diluent) to ensure no carryover (peak area
≤
0.1% of the LOQ standard).
Inject the LOQ standard (0.5 ng/mL). Signal-to-Noise (S/N) ratio must be
≥
10:1.
Forced Degradation & Stability-Indicating Power
To prove that the HPLC-UV method is stability-indicating, the API must be subjected to forced degradation (stress testing)[2]. The goal is to achieve 5–20% degradation, ensuring that all degradation products resolve cleanly from the main API peak.
Forced degradation pathways for ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Mechanistic Insight:
Hydrolysis: The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis, rapidly converting to 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid.
Oxidation: Peroxide exposure typically leads to the formation of pyrazine N-oxides.
The analytical method must demonstrate baseline resolution between the parent peak and these specific degradants to be deemed "stability-indicating."
ICH Q2(R2) Validation Lifecycle
Validation is not a one-time event but a continuous lifecycle. The workflow below illustrates the logical progression of validating the chosen analytical method according to current regulatory expectations.
Analytical Method Validation Workflow compliant with ICH Q2(R2) guidelines.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). URL:[Link]
AstraZeneca AB. "Carbamoyl compounds as dgat1 inhibitors." World Intellectual Property Organization, Patent WO2009081195A1.
Comparative Mass Spectrometry Profiling of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate: EI-MS vs. ESI-MS/MS
Executive Summary Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-49-1) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex active p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS 1166827-49-1) is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including DGAT1 inhibitors . The molecule's dense functionalization—an ethyl ester, two methyl groups, and a tautomeric hydroxyl group—presents unique challenges for structural characterization.
This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry techniques: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By dissecting the fragmentation pathways, this guide empowers analytical chemists to select the optimal method for structural elucidation, impurity profiling, and quantitative monitoring of this specific pyrazine derivative.
Mechanistic Rationale: The Physics of Fragmentation
To truly understand the analytical data, we must examine the causality behind the fragmentation mechanics of each ionization source.
EI-MS (Hard Ionization, Odd-Electron Physics): Operating at 70 eV, EI strips an electron to generate a highly energetic, odd-electron molecular ion (M
+∙
). This excess energy drives rapid, deep structural fragmentation. For alkylpyrazines, this typically involves the homolytic cleavage of the ester group and the eventual rupture of the highly stable pyrazine ring itself .
ESI-MS/MS (Soft Ionization, Even-Electron Physics): ESI generates an even-electron protonated precursor
[M+H]+
. The 6-hydroxy group exhibits keto-enol tautomerism, existing predominantly in the pyrazin-2(1H)-one form in polar solvents. This tautomerization dictates the gas-phase basicity, directing protonation to the ring nitrogen or the carbonyl oxygen. Subsequent Collision-Induced Dissociation (CID) follows the "even-electron rule," yielding a highly predictable sequence of neutral losses (e.g., C
2
H
4
, H
2
O, EtOH) .
The Point of Convergence: A critical hallmark of this compound is the generation of the m/z 151 product ion. In EI-MS, the molecular ion (m/z 196) undergoes an
α
-cleavage to expel an ethoxy radical (
∙
OCH
2
CH
3
, 45 Da). Conversely, in ESI-MS/MS, the protonated precursor (m/z 197) undergoes an inductive cleavage to expel a neutral ethanol molecule (46 Da). Both orthogonal pathways converge on the identical, highly stable acylium ion at m/z 151.
Self-Validating Experimental Workflows
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to rule out analytical artifacts.
Protocol A: GC-EI-MS Structural Profiling
Causality: Direct GC analysis of hydroxylated pyrazines can lead to peak tailing due to secondary interactions with the silanol groups on the column stationary phase. Derivatization mitigates this.
Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of anhydrous dichloromethane (DCM).
Derivatization (Self-Validation Step): Split the sample. To one half, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes. Analyzing both samples validates the structure: a mass shift of exactly +72 Da in the derivatized sample confirms the presence of precisely one active tautomeric hydroxyl proton.
Chromatography: Inject 1 µL (split 1:10) onto a highly deactivated DB-5MS column (30 m × 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
Ionization & Detection: Operate the EI source at 70 eV (emission current 50 µA, source temperature 230°C). Scan range: m/z 40–300.
Protocol B: LC-ESI-MS/MS Pathway Mapping
Causality: A single collision energy rarely captures the full fragmentation picture. Labile ester bonds cleave at low energies, while the aromatic pyrazine core requires high energy to fracture.
Sample Preparation: Dilute the standard to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to drive protonation.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a ballistic gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
Tandem MS (Self-Validation Step): Isolate the
[M+H]+
precursor (m/z 197). Apply a Normalized Collision Energy (NCE) sweep at 15 eV, 30 eV, and 45 eV. The sequential appearance of m/z 169 (low energy), m/z 151 (medium energy), and m/z 82 (high energy) internally validates the precursor-to-product lineage, ruling out in-source fragmentation.
Comparative Quantitative Data
The following table summarizes the diagnostic fragments generated by both techniques, providing a direct performance comparison.
Ionization Method
Precursor m/z
Fragment m/z
Neutral/Radical Loss
Assigned Structure
Relative Abundance
Diagnostic Utility
EI-MS (70 eV)
196 (M
+∙
)
168
-28 Da (C
2
H
4
)
[M−C2H4]+∙
Medium
Confirms ethyl ester (McLafferty)
EI-MS (70 eV)
196 (M
+∙
)
151
-45 Da (
∙
OEt)
Acylium ion
Base Peak (100%)
Primary structural anchor
EI-MS (70 eV)
196 (M
+∙
)
123
-73 Da (
∙
CO
2
Et)
Pyrazinium core
High
Confirms core substitution
ESI-MS/MS
197 (
[M+H]+
)
169
-28 Da (C
2
H
4
)
Protonated Acid
Medium
Low NCE ester confirmation
ESI-MS/MS
197 (
[M+H]+
)
151
-46 Da (EtOH)
Acylium ion
Base Peak (100%)
Optimal MRM quantifier transition
ESI-MS/MS
197 (
[M+H]+
)
123
-74 Da (EtOH + CO)
Pyrazinium ion
High
Optimal MRM qualifier transition
ESI-MS/MS
197 (
[M+H]+
)
82
-115 Da (Complex)
Ring Cleavage
Low
High NCE core validation
Structural Elucidation & Pathway Mapping
The ESI-MS/MS fragmentation cascade provides a highly logical, step-by-step deconstruction of the molecule. The initial loss of ethylene (28 Da) via a McLafferty-type rearrangement yields the protonated carboxylic acid (m/z 169). Alternatively, direct inductive cleavage expels ethanol (46 Da) to form the dominant acylium ion (m/z 151). The expulsion of carbon monoxide (28 Da) from the acylium ion leaves the intact pyrazinium core (m/z 123), which only fractures under high collision energy to yield the m/z 82 fragment via the loss of acetonitrile.
ESI-MS/MS fragmentation pathway of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate.
Conclusion & Method Selection Guide
Choosing between EI-MS and ESI-MS/MS for the analysis of ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate depends entirely on the analytical objective:
Choose GC-EI-MS when performing initial synthetic verification, library matching, or when analyzing volatile reaction mixtures where the odd-electron fragmentation provides a definitive structural fingerprint.
Choose LC-ESI-MS/MS for high-sensitivity quantitative applications (e.g., pharmacokinetic tracking, trace impurity profiling). The
197→151
transition offers an exceptionally clean, high-yielding MRM channel that is highly resistant to matrix interference.
References
Title: WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors
Source: Google Patents
URL
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products
Source: Natural Product Reports (Royal Society of Chemistry)
URL: [Link]
Title: Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa
Source: FEMS Microbiology Letters (Oxford Academic)
URL: [Link]
Validation
Reproducibility of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate Synthesis Protocols: A Comparative Guide
Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) is a highly functionalized heterocyclic buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, process chemists, and drug development professionals.
Executive Summary
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1166827-49-1) is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are targeted therapeutics for metabolic disorders such as type II diabetes and obesity [1].
Synthesizing highly substituted pyrazinols presents two major chemical challenges: regiocontrol (avoiding isomeric mixtures of the methyl groups) and oxidation efficiency (converting the dihydropyrazine intermediate to the fully aromatic system). This guide objectively compares the industry-standard directed intramolecular cyclization route against traditional intermolecular condensation alternatives, providing field-proven protocols and mechanistic rationales to ensure absolute reproducibility.
Mechanistic Context & The Regiochemistry Challenge
In pyrazine synthesis, the classical approach involves the intermolecular condensation of an
α
-dicarbonyl compound with an
α
-diamine or an
α
-amino amide. While expedient, this method frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5-dimethyl and 3,6-dimethyl isomers.
To circumvent this, modern pharmaceutical process chemistry relies on directed intramolecular cyclization . By pre-assembling the carbon skeleton via an amide bond (e.g., coupling an amino acid with a
β
-keto ester), the subsequent cyclization is entropically favored and perfectly regioselective.
Figure 1: Mechanistic workflow of the directed intramolecular cyclization route, ensuring 100% regioselectivity.
Comparative Analysis of Synthesis Routes
Route A: The Boc-Deprotection / Aerobic Oxidation Route (Benchmark)
Developed for the kilogram-scale synthesis of DGAT1 inhibitors [2], this route utilizes Ethyl 2-{[N-(tert-butoxycarbonyl)-L-alanyl]amino}-3-oxobutanoate as the starting material.
Causality of Reagents:
1,4-Dioxane: Chosen as the solvent for HCl because it prevents the premature hydrolysis of the ethyl ester that would occur in aqueous acidic conditions.
Pyridine: Serves a dual mechanistic purpose. First, it acts as a base to neutralize the amine hydrochloride, triggering the nucleophilic attack of the amine onto the ketone to form the dihydropyrazine. Second, it acts as a basic medium to promote the enolization of the intermediate, facilitating aerobic dehydrogenation (oxidation) to the aromatic pyrazine ring.
This classical method involves the condensation of ethyl 2-amino-3-oxobutanoate with 2-oxopropanal (pyruvaldehyde) and an ammonia source.
Shortcomings: While the starting materials are cheaper, the reaction relies on statistical intermolecular collisions, leading to a ~60:40 mixture of 3,5-dimethyl and 3,6-dimethyl regioisomers. The required silica gel chromatography drastically reduces the scalable viability of this method.
Quantitative Performance Data
The following table summarizes the experimental metrics of both routes, demonstrating why Route A is the preferred choice for drug development professionals.
Protocol A: Scalable Synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate [1][2]
This protocol is a self-validating system; the transition from a viscous oil to a crystalline solid during trituration serves as a visual confirmation of successful aromatization and purity.
2M Hydrochloric acid in 1,4-dioxane (1.18 L, 4.71 mol)
Pyridine (6.5 L)
Dichloromethane (DCM)
Ethyl Acetate (EtOAc) and Isohexane
Step-by-Step Methodology:
Boc-Deprotection: To a reaction vessel containing the starting material (745 g), add the 2M HCl in 1,4-dioxane solution (1177 mL) at room temperature.
Activation: Stir the heterogeneous mixture at room temperature for 15 minutes to initiate deprotection, then warm the reactor to 40 °C for exactly 40 minutes. Note: Strict adherence to this time prevents degradation of the liberated amine.
Cyclization & Oxidation: Slowly add Pyridine (6500 mL) to the vessel. Once addition is complete, heat the reaction mixture to 80 °C.
Aeration: Maintain the reaction at 80 °C for 2 hours in the presence of air . Crucial Step: Ensure vigorous stirring or active air sparging, as ambient oxygen is the stoichiometric oxidant required for aromatization.
Workup: Allow the reaction to cool to ambient temperature. Evaporate the volatiles under reduced pressure to afford a viscous orange oil.
Extraction: Suspend the crude oil in DCM (2.5 L) and wash with deionized water (1.5 L) to remove residual pyridinium salts.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield an orange semi-solid.
Trituration (Purification): Triturate the semi-solid with a 1:1 mixture of EtOAc and isohexane. Filter the resulting precipitate to isolate the pure title compound as a solid.
Condensation: Dissolve ethyl 2-amino-3-oxobutanoate (1.0 eq) and 2-oxopropanal (1.1 eq) in ethanol.
Amine Addition: Add ammonium acetate (2.0 eq) and reflux the mixture for 12 hours.
Oxidation: Cool the mixture, add palladium on carbon (Pd/C, 10 mol%), and stir under an open atmosphere for 12 hours.
Purification: Filter through Celite, concentrate, and subject the dark residue to exhaustive flash chromatography (gradient elution) to separate the 3,5-dimethyl isomer from the 3,6-dimethyl isomer.
Conclusion
For researchers synthesizing ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, Route A (Directed Intramolecular Cyclization) is unequivocally superior. By leveraging an amino acid derivative to pre-form the necessary bonds, the protocol bypasses the regiochemical pitfalls of traditional pyrazine synthesis. Furthermore, the use of pyridine as both a neutralizing agent and an oxidation promoter allows for a highly scalable, chromatography-free purification process.
References
Carbamoyl compounds as DGAT1 inhibitors (WO2009081195A1). World Intellectual Property Organization.
Carbamoyl compounds as DGAT1 inhibitors (EP2234978B1). European Patent Office.
Comparative
A Senior Application Scientist's Guide: Benchmarking Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate Against Industry Standards for Antioxidant and Anti-inflammatory Activity
Executive Summary Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are recognized for their significant roles in flavor chemistry and, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are recognized for their significant roles in flavor chemistry and, increasingly, for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] This guide presents a comprehensive framework for benchmarking the performance of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate against established industry standards. We provide a prospective analysis grounded in the compound's structural features, outlining a multi-tiered experimental workflow. This workflow progresses from fundamental chemical antioxidant assays to more physiologically relevant cell-based models of inflammation. Detailed, self-validating protocols are provided for key assays, including the DPPH radical scavenging assay, the Cellular Antioxidant Activity (CAA) assay, and the inhibition of nitric oxide production in LPS-stimulated macrophages. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel pyrazine compounds.
Introduction: The Rationale for Evaluation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic conditions, including inflammatory diseases, neurodegeneration, and cancer.[3] Antioxidants mitigate oxidative damage and are therefore of significant therapeutic interest.[4][5] Many anti-inflammatory drugs exert their effects, at least in part, through antioxidant mechanisms.[6]
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (henceforth "EHDP") possesses a pyrazine core, a class of compounds known for their biological activities.[1][2] The presence of a hydroxyl group on the pyrazine ring suggests a potential for hydrogen atom donation, a primary mechanism of free radical scavenging. This structural feature provides a strong rationale for investigating its antioxidant capacity and, by extension, its potential anti-inflammatory effects.
This guide establishes a rigorous, multi-assay protocol to objectively quantify the antioxidant and anti-inflammatory efficacy of EHDP relative to well-characterized industry standards:
Antioxidant Standards: Trolox (a water-soluble vitamin E analog) and Quercetin (a natural flavonoid antioxidant).[7][8]
Anti-inflammatory Standard: Ibuprofen (a widely used non-steroidal anti-inflammatory drug, NSAID).[9]
Hypothesized Mechanism of Action
We hypothesize that EHDP's primary mechanism of action is rooted in its ability to scavenge free radicals. By neutralizing ROS, EHDP can interrupt the oxidative cascade that often acts as a secondary signaling mechanism in inflammatory pathways. For instance, ROS can activate transcription factors like NF-κB, which upregulate the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). By reducing the ROS load, EHDP may consequently suppress the downstream inflammatory response.
Caption: Hypothesized mechanism of EHDP's anti-inflammatory action.
Comprehensive Experimental Workflow
A tiered approach is essential for a thorough evaluation. We begin with fundamental chemical assays to establish baseline radical-scavenging activity and progress to cell-based assays that offer greater physiological relevance by incorporating factors like cell permeability and metabolism.
Caption: Tiered experimental workflow for benchmarking EHDP.
Part 1: Antioxidant Activity Benchmarking
Assay 1: DPPH Free Radical Scavenging
Expertise & Experience: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational and widely used method for initial antioxidant screening.[10][11] Its principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12] This assay is selected for its simplicity, speed, and high throughput, making it an excellent first-pass assessment of direct radical scavenging potential.[13]
Detailed Experimental Protocol:
Reagent Preparation:
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
Prepare a 1 mg/mL stock solution of EHDP in methanol.
Prepare a 1 mg/mL stock solution of Trolox or Gallic Acid (standard) in methanol.[14]
Assay Procedure (96-well plate format):
In a 96-well microplate, add 20 µL of various concentrations of the EHDP solution (e.g., serial dilutions from 1000 µg/mL down to 1 µg/mL) to respective wells.[14]
Add 20 µL of the standard antioxidant solutions in a similar concentration range.
For the control well, add 20 µL of methanol.
To all wells, add 180 µL of the 0.1 mM DPPH solution.[14]
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
Measurement:
Measure the absorbance of each well at 517 nm using a microplate reader.[12]
Calculation:
Calculate the percentage of DPPH scavenging activity using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Plot the % scavenging against the concentration of EHDP and the standard.
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using regression analysis.[14]
Assay 2: Cellular Antioxidant Activity (CAA)
Expertise & Experience: While the DPPH assay measures chemical activity, the CAA assay provides more physiologically relevant data by assessing antioxidant capacity within a living cell.[3] This method accounts for crucial biological factors like cellular uptake, distribution, and metabolism of the test compound.[15] The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16][17] An effective antioxidant will scavenge the ROS, thereby reducing the rate of DCF formation.[15]
Detailed Experimental Protocol:
Cell Culture:
Seed HepG2 or HeLa cells in a 96-well black, clear-bottom cell culture plate at a density of 6 x 10⁴ cells/well.[17][18]
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are 90-100% confluent.[16]
Assay Procedure:
Gently remove the culture medium and wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).
Add 50 µL of DCFH-DA probe solution (prepared according to kit manufacturer instructions) to all wells.[16][18]
Immediately add 50 µL of EHDP or Quercetin (standard) at various concentrations to the appropriate wells.
Carefully remove the solution and wash the cells three times with DPBS.[16]
Initiation and Measurement:
Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.[15]
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Read the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[18]
Calculation:
Calculate the Area Under the Curve (AUC) for both control and sample wells.
Calculate the CAA value using the formula:
CAA (units) = 100 - (AUC_sample / AUC_control) * 100[17]
Express the results as micromoles of Quercetin Equivalents (QE) per mole of EHDP by comparing the CAA values of EHDP to the Quercetin standard curve.
Anticipated Data & Interpretation
The performance of EHDP will be benchmarked against the standards in the following table. Lower IC₅₀ values and higher CAA values indicate superior antioxidant activity.
Compound/Standard
DPPH Scavenging IC₅₀ (µg/mL)
Cellular Antioxidant Activity (µmol QE/100 µmol)
EHDP
Experimental Value
Experimental Value
Trolox
Experimental Value
N/A
Quercetin
Experimental Value
Standard Reference
Part 2: Anti-inflammatory Activity Benchmarking
Assay 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production
Expertise & Experience: This assay is a cornerstone for in-vitro screening of anti-inflammatory agents.[9] Murine macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, which induces a potent inflammatory response, including the overexpression of iNOS and subsequent production of large amounts of nitric oxide (NO).[9][19] NO is a key inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20] A compound's ability to inhibit nitrite formation indicates its potential to suppress inflammatory pathways.
Detailed Experimental Protocol:
Cell Culture:
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[9]
Assay Procedure:
Replace the medium with fresh medium containing various non-toxic concentrations of EHDP or Ibuprofen (standard).
Pre-incubate the cells for 1 hour.
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
Incubate the plate for 24 hours.
Measurement (Griess Assay):
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Create a standard curve using known concentrations of sodium nitrite.
Calculate the concentration of nitrite in each sample.
Determine the percentage inhibition of NO production relative to the LPS-only control.
Calculate the IC₅₀ value for NO inhibition for both EHDP and the standard.
Assay 4: Inhibition of Albumin Denaturation
Expertise & Experience: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[21] The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.[22] This assay uses heat-induced denaturation of egg albumin as a model system. It is a simple, cost-effective preliminary screening method.[23]
Detailed Experimental Protocol:
Reaction Mixture Preparation:
Prepare a reaction mixture (5 mL total volume) consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of EHDP or Diclofenac Sodium (standard).[22]
Induce denaturation by heating at 70°C for 10 minutes.[22]
Measurement:
After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.[22]
Calculation:
Calculate the percentage inhibition of denaturation using the formula:
% Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
Determine the IC₅₀ value for both EHDP and the standard.
Anticipated Data & Interpretation
The anti-inflammatory potential of EHDP will be compared against industry standards. A lower IC₅₀ value signifies greater potency.
Compound/Standard
NO Inhibition IC₅₀ (µM)
Albumin Denaturation Inhibition IC₅₀ (µg/mL)
EHDP
Experimental Value
Experimental Value
Ibuprofen
Experimental Value
N/A
Diclofenac Sodium
N/A
Experimental Value
Synthesis: A Consolidated Performance Matrix
To facilitate a direct comparison, the key performance indicators from all assays should be consolidated into a single matrix. This provides a holistic view of EHDP's performance relative to the established benchmarks.
Performance Metric
Assay
EHDP
Standard(s)
Performance Interpretation
Radical Scavenging
DPPH
IC₅₀ (µg/mL)
Trolox: IC₅₀ (µg/mL)
Lower is better
Cellular Antioxidant Activity
CAA
µmol QE/100 µmol
Quercetin: Reference
Higher is better
In-Vitro Anti-inflammation
NO Inhibition
IC₅₀ (µM)
Ibuprofen: IC₅₀ (µM)
Lower is better
Anti-denaturation Activity
Albumin Denaturation
IC₅₀ (µg/mL)
Diclofenac: IC₅₀ (µg/mL)
Lower is better
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the systematic evaluation of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. By benchmarking against industry-standard compounds across a range of validated assays, researchers can generate a comprehensive performance profile, elucidating its potential as a novel antioxidant and anti-inflammatory agent.
Positive results from this workflow—specifically, potent activity in the cell-based assays (CAA and NO inhibition)—would provide a strong rationale for advancing the compound to more complex investigations. Future directions would include quantifying the inhibition of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA and progressing to appropriate in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess efficacy and safety in a whole-organism context.[9][13]
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Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]
MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
Gacche, R. N., et al. (2011). Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). Pharmacognosy Research, 3(2), 123–128. Retrieved from [Link]
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Wathoni, N., et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved from [Link]
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
Iacob, M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Retrieved from [Link]
Ndhlala, A. R., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Retrieved from [Link]
Kumar, V., et al. (2018). Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. PMC. Retrieved from [Link]
Kumar, S., et al. (2016). Evaluation of Antioxidant, Free Radical Scavenging, and Antimicrobial Activity of Quercus incana Roxb. Frontiers in Microbiology, 7, 103. Retrieved from [Link]
Handayani, S., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. PubMed. Retrieved from [Link]
George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129.
ResearchGate. (n.d.). Nitric oxide radical scavenging assay. Retrieved from [Link]
Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry – A European Journal, 26(56), 12746-12760.
Kunwar, R. M., et al. (2023). Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. PMC. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate: Comprehensive Operational Handling and Disposal Guide
As an advanced pharmaceutical intermediate, Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (CAS: 1184246-60-3 or 1166827-49-1) is frequently utilized in the synthesis of complex therapeutic agents, most notably in the development of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors[1]. Because it is a nitrogen-containing heterocyclic ester, its handling, waste characterization, and disposal require strict adherence to environmental and laboratory safety protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant methodologies for the safe operational handling and disposal of this compound.
Chemical Profile & Hazard Characterization
Before establishing a disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's reactivity and environmental impact. The pyrazine ring contains two nitrogen atoms, which fundamentally alters its combustion profile compared to standard aliphatic or aromatic hydrocarbons.
Table 1: Physicochemical and Hazard Summary
Property / Parameter
Specification
Operational Implication
Chemical Formula
C9H12N2O3
High organic load; requires thermal destruction.
Molecular Weight
196.20 g/mol
Standard stoichiometric calculations apply.
Structural Features
Pyrazine ring, hydroxyl group, ethyl ester
Susceptible to hydrolysis; generates NOx upon combustion.
Common Reagents
POCl3, Dichloromethane (DCM)
Downstream waste is often highly halogenated[1][2].
EPA/RCRA Classification
Unlisted Hazardous Waste (if pure)
Must be evaluated for characteristic hazards (e.g., toxicity)[3].
Mechanistic Hazard Insight:
When subjected to thermal degradation or incineration, the nitrogen atoms within the pyrazine ring oxidize to form nitrogen oxides (NO and NO2, collectively known as NOx). NOx gases are severe respiratory irritants and environmental pollutants. Therefore, any thermal disposal method must utilize specialized scrubbing infrastructure[4][5].
Waste Segregation & Classification Logic
In pharmaceutical synthesis, Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is rarely disposed of in its pure form. It is typically part of a reaction mixture. For instance, a standard synthetic step involves deoxidative chlorination using phosphorus oxychloride (POCl3) followed by extraction with dichloromethane (DCM)[2].
Proper segregation is not just a regulatory requirement; it prevents dangerous cross-reactions and dictates the downstream destruction technology.
Table 2: Waste Stream Segregation Matrix
Waste State
Contaminants / Solvents
Required Waste Stream
Disposal Rationale
Solid/Pure
Unreacted powder, expired stock
Non-Halogenated Organic
Direct incineration with NOx scrubbers.
Reaction Mixture
POCl3, Pyridine, DCM, HCl
Halogenated Organic
Requires high-temp incineration with both NOx and halogen (HCl) scrubbers.
Aqueous Wash
Water, Brine, trace organics
Aqueous Hazardous Waste
Must not be poured down the drain; requires chemical treatment or specialized aqueous incineration.
Step-by-Step Disposal Procedures
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines[6], execute the following self-validating disposal protocol:
Step 1: Waste Characterization and Compatibility Verification
Action: Review the experimental protocol to determine the exact composition of the waste stream.
Validation: Ensure the waste does not contain strong oxidizers (e.g., peroxides) that could react with the organic ester to cause an exothermic pressure buildup in the waste container.
Step 2: Container Selection and Filling
Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy.
Validation: Utilize a funnel to prevent spills. Leave at least 10-20% headspace in the container to account for vapor expansion[6]. Keep the container securely closed at all times except when actively adding waste.
Step 3: RCRA-Compliant Labeling
Action: Attach a standardized "Hazardous Waste" label to the container immediately upon the first drop of waste entering it.
Validation: The label must include the full chemical name ("Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate"), the exact solvents used (e.g., "Dichloromethane 80%, Pyridine 10%"), and the accumulation start date. Do not use chemical abbreviations or structural formulas[7].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Place the labeled container in a designated SAA that features secondary containment (e.g., a spill tray capable of holding 110% of the container's volume).
Validation: Ensure the SAA is at or near the point of generation and under the control of the operator. Do not exceed the regulatory storage time limit (typically 90 days for Large Quantity Generators)[6].
Step 5: Final EHS Transfer and Incineration
Action: Submit a waste pickup request to your institutional EHS department.
Validation: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature rotary kiln incineration equipped with NOx and acid gas scrubbers to safely neutralize the pyrazine-derived nitrogen oxides and any associated halogens[4][8].
Waste Management Workflow Visualization
The following diagram illustrates the logical decision tree for routing Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate waste based on its synthetic history.
Figure 1: Decision matrix and lifecycle workflow for pyrazine-derivative laboratory waste.
Spill Response & Emergency Logistics
In the event of an accidental release of the compound (either as a solid powder or dissolved in a solvent matrix), immediate containment is required to prevent environmental contamination.
Evacuation & PPE: Evacuate non-essential personnel. The responder must don splash goggles, a flame-resistant lab coat, and nitrile gloves (double-gloved if dissolved in DCM).
Containment: If solid, gently sweep up the powder using a static-free brush and dustpan to avoid creating an inhalation hazard. If liquid, surround the spill with inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.
Neutralization & Collection: Place all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag.
Disposal of Spill Debris: Label the bag as hazardous waste containing the specific spilled chemicals and transfer it to the SAA for EHS pickup. Wash the affected area with soap and water, collecting the rinsate as hazardous waste[6].
References
WO2009081195A1 - Carbamoyl compounds as dgat1 inhibitors 190. Google Patents.
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Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth. Available at: [Link]
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EPA's Guide for Industrial Waste Management. U.S. Environmental Protection Agency. Available at:[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
This guide provides an essential framework for the safe handling of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond experim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an essential framework for the safe handling of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond experimental outcomes to encompass a deeply ingrained culture of safety. The following protocols are designed not as a mere checklist, but as a self-validating system of operations rooted in the chemical's known and inferred hazard profile. By understanding the causality behind each safety measure, we can mitigate risks effectively and ensure both personal and environmental safety.
Hazard Assessment: The "Why" Behind the Protocol
While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate is not universally available, a robust safety protocol can be constructed by examining the known hazards of structurally similar pyrazine derivatives. This chemical class frequently exhibits specific toxicological and physical hazards that dictate our safety procedures.
Oral Toxicity : Many pyrazine compounds are classified as harmful if swallowed.[1][2][3][4][5][6] This necessitates strict hygiene measures and controls to prevent ingestion.[1][2]
Skin and Eye Irritation : A significant number of pyrazine derivatives are known to cause skin irritation and serious eye irritation.[2][5][7][8][9] Direct contact can lead to inflammation, redness, and pain, with the potential for more severe eye damage.[7]
Respiratory Irritation : If the compound is a powder or is aerosolized, it may cause respiratory irritation.[2][7][8][9] Therefore, handling procedures must be designed to minimize the generation of dust or mists.[7][10][11]
Combustibility : Some related pyrazines are combustible liquids or flammable solids.[3][4][5][12][13][14] This requires careful management of ignition sources and proper storage.[3][4][5][12]
Based on this composite profile, our core directive is to prevent all routes of exposure—inhalation, ingestion, and dermal/eye contact—through a multi-layered approach of engineering controls, personal protective equipment, and rigorous operational protocols.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.
Eye and Face Protection
Direct ocular exposure presents a significant risk of serious irritation.[5]
Minimum Requirement : At all times when handling the chemical, ANSI Z87.1-compliant (or equivalent, such as EN166) safety glasses with side shields are mandatory.[11]
Elevated Risk Scenarios : When there is a heightened risk of splashes or particle generation (e.g., transferring solutions, scraping solid material), chemical splash goggles must be worn.[11] For large-volume transfers, the use of a full-face shield over safety glasses is the authoritative best practice.[15][16]
Hand Protection
The potential for skin irritation necessitates robust hand protection.[8]
Glove Selection : Chemically resistant gloves are required.[8][15][17][18] Nitrile gloves are a suitable first choice for incidental contact due to their resistance to a wide range of chemicals. Always inspect gloves for tears or pinholes before use.[16]
Causality : The choice of glove material must be validated against the solvents used to dissolve the compound. For prolonged contact or immersion, consult a glove compatibility chart for the specific solvent.
Protocol : After handling, gloves should be removed using the proper technique to avoid contaminating the skin. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[15] Always wash hands thoroughly with soap and water after removing gloves.[10][12][17]
Body Protection
To prevent skin contact from spills or contamination, protective clothing is essential.[10][11][15][18]
Standard Operations : A professional lab coat, fully buttoned, is the minimum requirement.
Higher Risk Operations : For tasks involving larger quantities or a significant risk of splashing, impervious or chemically resistant aprons or coveralls should be worn over the lab coat.[2][19] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[13][17]
Respiratory Protection
Protection against inhalation is dictated by the physical form of the compound and the procedure being performed.[7][10][13]
Justification : Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient or when dusts or aerosols can be generated.[7][10][11]
Requirement : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[13][15][17] If a fume hood is not available or during a large-scale emergency release, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[3] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.
Operational and Disposal Plans
Engineering Controls: The First Line of Defense
Your primary method for exposure control should always be robust engineering solutions.
Ventilation : Always handle Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate in a well-ventilated area.[2][11][12] For any procedure that could generate dust, vapors, or aerosols, a certified chemical fume hood is mandatory.[13][15][17]
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11][18][19]
Step-by-Step Handling Protocol
Preparation : Before handling, designate a specific work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.
Donning PPE : Put on all required PPE as detailed in Section 2, starting with the lab coat, followed by safety glasses/goggles, and finally gloves.
Handling : Carefully weigh and transfer the chemical inside the fume hood. Keep the container tightly closed when not in use.[1][10] Avoid actions that could generate dust, such as vigorous scraping.
Ignition Sources : Given the potential combustibility of related compounds, keep the work area free of heat, sparks, and open flames.[3][4][5][10][12] Use spark-proof tools and grounded equipment where necessary.[3][4][8][10]
Post-Handling : After the procedure is complete, decontaminate any surfaces and equipment.
Spill Management
In the event of a spill, immediate and correct action is critical.
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[8][10]
Control : If safe to do so, remove all ignition sources.[8]
Contain : For small spills, absorb the material with an inert, non-combustible absorbent like sand or diatomaceous earth.[2][13][17] Do not use combustible materials like paper towels to clean up large spills.
Clean-Up : Wearing the appropriate PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]
Decontaminate : Clean the spill area thoroughly.
Decontamination and Disposal
PPE Removal and Decontamination
Remove PPE in an order that minimizes cross-contamination: first gloves, then any additional body protection (e.g., apron), followed by eye/face protection, and finally the lab coat.
Wash hands and any exposed skin thoroughly with soap and water immediately after work is completed.[1][12][17]
Waste Disposal Plan
All materials contaminated with Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate must be treated as hazardous waste.
Containers : Collect all waste, including used gloves, absorbent materials, and empty chemical containers, in a clearly labeled, sealed hazardous waste container.[11][12]
Disposal : Dispose of the waste through a licensed professional waste disposal service, strictly following all local, regional, and national environmental regulations.[1][7][12][14][18] Do not allow the chemical or its waste to enter drains or waterways.[1][10]
Summary & Visual Workflow
The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
Task/Scenario
Required Engineering Control
Minimum PPE Ensemble (Eyes, Hands, Body, Respiratory)
Storage and Inspection
Well-ventilated storage area
Safety glasses, Nitrile gloves, Lab coat
Weighing Solid Compound
Chemical Fume Hood
Chemical splash goggles, Nitrile gloves, Lab coat
Preparing Solutions
Chemical Fume Hood
Chemical splash goggles, Nitrile gloves, Lab coat
Small-Scale Reactions (<1g)
Chemical Fume Hood
Chemical splash goggles, Nitrile gloves, Lab coat
Large-Scale Transfers (>10g)
Chemical Fume Hood
Face shield over goggles, Nitrile gloves, Lab coat, Chemical-resistant apron